Preladenant-d3
Description
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Properties
CAS No. |
1346599-84-5 |
|---|---|
Molecular Formula |
C₂₅H₂₆D₃N₉O₃ |
Molecular Weight |
506.57 |
Synonyms |
2-(2-Furanyl)-7-[2-[4-[4-[2-(methoxy-d3)ethoxy]phenyl]-1-piperazinyl]ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Preladenant in Neuronal Cells
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Preladenant (SCH 420814) is a potent and highly selective antagonist of the adenosine A2A receptor (A2AR), investigated primarily for its potential therapeutic role in Parkinson's disease. While its deuterated form, Preladenant-d3, is used for pharmacokinetic studies, the core mechanism of action remains identical to the parent compound. This document provides an in-depth examination of Preladenant's molecular interactions within neuronal cells, focusing on its role in modulating the adenosine A2A receptor signaling pathway. It includes a summary of quantitative binding and functional data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and workflows.
Core Mechanism of Action: Antagonism of the Adenosine A2A Receptor
Preladenant functions as a selective, competitive antagonist of the adenosine A2A receptor.[1][2] In the central nervous system, A2A receptors are densely expressed in the striatum, a key region for motor control.[3] They are G-protein coupled receptors (GPCRs) that, upon activation by endogenous adenosine, couple to the Gs protein, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger that subsequently activates Protein Kinase A (PKA) and other downstream effectors.[4]
In pathological states like Parkinson's disease, the loss of dopaminergic neurons leads to an overactivity of the striatal indirect pathway, which is partly mediated by adenosine A2A receptor signaling.[4] Preladenant selectively binds to and blocks the A2A receptor, preventing adenosine from activating it.[5] This blockade inhibits the downstream production of cAMP, thereby reducing the inhibitory output of the indirect pathway.[3][4] This action is believed to help restore the balance of motor control, which is why A2A antagonists were pursued as a non-dopaminergic therapy for Parkinson's disease.[3][[“]]
Signaling Pathway of Preladenant Action
Caption: Preladenant blocks adenosine from activating the A2A receptor.
Quantitative Data: Binding Affinity and Potency
Preladenant demonstrates high affinity and selectivity for the human adenosine A2A receptor. The following table summarizes key quantitative metrics reported in the literature.
| Parameter | Receptor | Species | Value | Reference(s) |
| Binding Affinity (Ki) | Adenosine A2A | Human | 1.1 nM | [1][7][8][9] |
| Adenosine A2A | Rat | 2.5 nM | [7] | |
| Functional Potency (KB) | Adenosine A2A | Human | 1.3 nM | [9] |
| Adenosine A2B | Human | 1.2 µM (1200 nM) | [9] | |
| Selectivity | A2A vs. A1, A2B, A3 | Human | >1000-fold | [7][8][9] |
Experimental Protocols
The characterization of Preladenant's mechanism of action relies on standard pharmacological assays, primarily radioligand binding assays and functional cAMP accumulation assays.
Radioligand Binding Assay (for Affinity Determination)
This assay quantifies the affinity of a test compound (Preladenant) for its target receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of Preladenant for the adenosine A2A receptor.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human adenosine A2A receptor (e.g., HEK293-A2AR).
-
Radioligand: A high-affinity A2A receptor antagonist radiolabeled with tritium ([³H]) or carbon-11 ([¹¹C]), such as [¹¹C]SCH442416.[8]
-
Test Compound: Preladenant, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: e.g., Tris-HCl buffer containing MgCl₂ and adenosine deaminase (to remove endogenous adenosine).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A2A antagonist (e.g., ZM241385) to determine non-specific binding.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Methodology:
-
Preparation: Prepare serial dilutions of Preladenant.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of Preladenant. Include wells for total binding (no competitor) and non-specific binding (with excess unlabeled antagonist).
-
Equilibration: Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Preladenant concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of Preladenant that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay (for Functional Antagonism)
This functional assay measures the ability of an antagonist to block agonist-induced production of the second messenger cAMP.
Objective: To determine the functional potency (IC50 or KB) of Preladenant by measuring its ability to inhibit agonist-stimulated cAMP production in whole cells.
Materials:
-
Cell Line: A cell line stably expressing the human adenosine A2A receptor (e.g., HEK293-A2AR or CHO-A2AR).[10]
-
Cell Culture Medium: Appropriate medium for cell growth and maintenance.
-
Assay/Stimulation Buffer: e.g., HBSS or PBS containing phosphodiesterase inhibitors like IBMX and Ro 20-1724 to prevent cAMP degradation.[10]
-
A2A Receptor Agonist: A potent A2A agonist such as CGS-21680.[10]
-
Test Compound: Preladenant, serially diluted.
-
cAMP Detection Kit: A commercial kit based on principles like HTRF, AlphaScreen, or ELISA.[11][12]
Methodology:
Caption: Workflow for a typical cAMP functional antagonist assay.
Detailed Steps:
-
Cell Plating: Seed A2AR-expressing cells into 96- or 384-well plates and incubate overnight to allow for cell attachment.[10]
-
Antagonist Pre-incubation: Wash the cells with buffer and then add serially diluted Preladenant (prepared in stimulation buffer containing phosphodiesterase inhibitors). Incubate for 15-30 minutes to allow the antagonist to bind to the receptors.[10]
-
Agonist Stimulation: Add a fixed concentration of an A2A agonist (typically the EC80 concentration, which gives 80% of the maximal response) to all wells except the negative controls.
-
Incubation: Incubate the plate for an additional 30-60 minutes at 37°C to allow for cAMP production.[10]
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP measurement following the protocol of the chosen commercial detection kit. This typically involves adding reagents that generate a fluorescent, luminescent, or colorimetric signal inversely proportional to the amount of cAMP produced.[12][13]
-
Data Analysis: Plot the measured signal against the logarithm of the Preladenant concentration. Fit the data using a four-parameter logistic equation to calculate the IC50 value, representing the concentration of Preladenant that inhibits 50% of the agonist-induced cAMP response.
Conclusion
Preladenant is a high-affinity, selective adenosine A2A receptor antagonist. Its mechanism of action in neuronal cells is centered on the competitive blockade of A2A receptors, primarily in the striatum. This inhibition prevents the Gs/adenylyl cyclase/cAMP signaling cascade, thereby modulating the neuronal activity of the striatal indirect pathway. While Preladenant showed promise in early clinical trials for Parkinson's disease, it ultimately failed to demonstrate sufficient efficacy in Phase III studies and its development was discontinued.[14][15][16] Nevertheless, the detailed characterization of its mechanism of action provides a valuable framework for understanding A2A receptor pharmacology and for the development of future CNS therapeutics targeting this pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Preladenant - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Facebook [cancer.gov]
- 6. consensus.app [consensus.app]
- 7. apexbt.com [apexbt.com]
- 8. openmedscience.com [openmedscience.com]
- 9. universalbiologicals.com [universalbiologicals.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Preladenant as an Adjunctive Therapy With Levodopa in Parkinson Disease: Two Randomized Clinical Trials and Lessons Learned - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merck.com [merck.com]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
An In-Depth Technical Guide to the Adenosine A2A Receptor Binding Affinity of Preladenant-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of Preladenant, a potent and selective antagonist of the adenosine A2A receptor. While this document refers to Preladenant-d3, it is important to note that direct binding affinity data for this deuterated analog is not available in the current scientific literature. However, deuterium substitution at non-metabolically active positions is not expected to alter receptor binding affinity. Therefore, the data presented herein for Preladenant is considered representative for this compound.
Core Quantitative Data
The binding affinity of Preladenant for the adenosine A2A receptor has been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data from multiple studies, providing a clear comparison of its potency and selectivity.
Table 1: Preladenant Binding Affinity (Ki) for Human Adenosine A2A Receptor
| Parameter | Value (nM) | Reference(s) |
| Ki | 1.1 | [1][2][3][4] |
Table 2: Preladenant Binding Affinity for Other Adenosine Receptor Subtypes
| Receptor Subtype | Ki Value (nM) | Selectivity over A2A | Reference(s) |
| A1 | >1000 | >909-fold | [2][5] |
| A2B | >1000 | >909-fold | [2] |
| A3 | >1000 | >909-fold | [2][5] |
Table 3: Functional Antagonism and Other Binding Parameters for Preladenant
| Parameter | Value | Assay Type | Reference(s) |
| KB | 1.3 nM | cAMP Functional Assay | [1][4] |
| IC50 | 85.1 nM | G protein activation assay | [6] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the quantitative data tables. These protocols are synthesized from multiple sources to provide a representative and comprehensive guide.
Radioligand Binding Assay (Competitive Inhibition)
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., Preladenant) for the adenosine A2A receptor.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human adenosine A2A receptor.
-
Radioligand: [3H]-ZM241385 (a high-affinity A2A receptor antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: Preladenant or this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled A2A receptor antagonist (e.g., 10 µM ZM241385).
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the human adenosine A2A receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of [3H]-ZM241385 (typically at or below its Kd, e.g., 1 nM).
-
Increasing concentrations of the test compound (Preladenant).
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation:
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay (HTRF)
This protocol describes a functional assay to measure the ability of an antagonist (e.g., Preladenant) to inhibit agonist-stimulated cyclic AMP (cAMP) production in cells expressing the adenosine A2A receptor.
Materials:
-
Cells: HEK293 cells stably expressing the human adenosine A2A receptor.
-
A2A Receptor Agonist: NECA (5'-N-Ethylcarboxamidoadenosine).
-
Test Compound: Preladenant or this compound.
-
cAMP Assay Kit: A commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit.
-
Cell Culture Medium and Reagents.
-
Plate Reader: An HTRF-compatible plate reader.
Procedure:
-
Cell Preparation:
-
Culture and harvest HEK293-A2A cells.
-
Resuspend the cells in stimulation buffer provided with the cAMP assay kit.
-
-
Assay Setup:
-
In a 384-well plate, add the following to each well:
-
Cells.
-
Increasing concentrations of the test compound (Preladenant).
-
A fixed concentration of the A2A receptor agonist (NECA) to stimulate cAMP production (typically at its EC80).
-
Control wells should include cells with no agonist (basal), cells with agonist only (maximum stimulation), and cells with a known inhibitor.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
-
Detection:
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the detection reaction to occur.
-
-
Measurement:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor/donor).
-
Plot the HTRF ratio against the log concentration of the antagonist.
-
Determine the IC50 value of the antagonist.
-
The KB value can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration and potency of the agonist used.
-
Visualizations
The following diagrams illustrate the key signaling pathway of the adenosine A2A receptor and the experimental workflow for a competitive radioligand binding assay.
Caption: Adenosine A2A Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
References
- 1. In Vivo Evaluation of 11C-Preladenant for PET Imaging of Adenosine A2A Receptors in the Conscious Monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 3. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openmedscience.com [openmedscience.com]
- 5. innoprot.com [innoprot.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
An In-depth Technical Guide to the Synthesis and Characterization of Preladenant-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of Preladenant-d3, a deuterated isotopologue of Preladenant (SCH 420814). Preladenant is a potent and highly selective antagonist of the adenosine A2A receptor, which has been investigated for the treatment of Parkinson's disease.[1] Deuterated analogs of active pharmaceutical ingredients are valuable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis by mass spectrometry. The strategic incorporation of deuterium at the methoxy group is designed to offer a stable isotopic label with minimal impact on the compound's pharmacological properties.
Proposed Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, beginning with the preparation of a key deuterated intermediate, 1-(2-(methoxy-d3)ethoxy)-4-(piperazin-1-yl)benzene. This intermediate is then coupled with the pre-assembled heterocyclic core to yield the final product.
Synthesis of Key Deuterated Intermediate
The synthesis of the deuterated piperazine intermediate is proposed via the alkylation of 4-hydroxyphenylpiperazine with 1-bromo-2-(methoxy-d3)ethane.
Experimental Protocol: Synthesis of 1-(2-(methoxy-d3)ethoxy)-4-(piperazin-1-yl)benzene (Intermediate 3)
-
Preparation of 1-bromo-2-(methoxy-d3)ethane (Intermediate 1): To a solution of 2-bromoethanol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture for 30 minutes. Add deuterated methyl iodide (CD3I, 1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 16 hours. Quench the reaction by the slow addition of water. Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation to afford Intermediate 1 .
-
Alkylation of 1-(4-hydroxyphenyl)piperazine (Intermediate 2): To a solution of 1-(4-hydroxyphenyl)piperazine (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.5 eq). Heat the mixture to 80 °C and add a solution of Intermediate 1 (1.1 eq) in DMF dropwise. Maintain the reaction at 80 °C for 12 hours. After cooling to room temperature, pour the reaction mixture into ice water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel (DCM/MeOH gradient) to yield 1-(2-(methoxy-d3)ethoxy)-4-(piperazin-1-yl)benzene (Intermediate 3) .
Synthesis of the Heterocyclic Core and Final Coupling
The synthesis of the pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine core and its subsequent coupling to the deuterated side chain is based on established literature procedures for Preladenant.[4][5]
Experimental Protocol: Synthesis of this compound
-
Preparation of 5-chloro-2-(furan-2-yl)-7-(2-hydroxyethyl)-7H-pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine (Intermediate 4): This intermediate can be synthesized according to methods described in the patent literature, starting from commercially available pyrazole precursors.[5] The synthesis involves the construction of the fused heterocyclic system and subsequent N-alkylation with 2-bromoethanol.
-
Mesylation of Intermediate 4: To a solution of Intermediate 4 (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir the reaction at 0 °C for 2 hours. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude mesylate (Intermediate 5) , which can be used in the next step without further purification.
-
Final Coupling: To a solution of Intermediate 3 (1.1 eq) in anhydrous acetonitrile, add potassium carbonate (3.0 eq) and the crude mesylate (Intermediate 5) (1.0 eq). Heat the mixture to reflux and stir for 18 hours. After cooling, filter the solid and concentrate the filtrate. Dissolve the residue in DCM and wash with water. Dry the organic layer, concentrate, and purify the crude product by preparative HPLC to afford This compound .
Characterization Data
The structural integrity and isotopic incorporation of this compound would be confirmed by a suite of analytical techniques. The following tables present the expected characterization data.
Mass Spectrometry
Table 1: High-Resolution Mass Spectrometry (HRMS) Data
| Compound | Formula | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ |
| Preladenant | C₂₅H₂₉N₉O₃ | 516.2470 | 516.2468 |
| This compound | C₂₅H₂₆D₃N₉O₃ | 519.2657 | 519.2655 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to be identical to that of Preladenant, with the notable exception of the signal corresponding to the methoxy (-OCH₃) protons, which would be absent.
Table 2: Illustrative ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Preladenant) | Assignment (this compound) |
| 8.10 | s | 1H | Pyrazole-H | Pyrazole-H |
| 7.60 | d | 1H | Furan-H | Furan-H |
| 7.15 | d | 1H | Furan-H | Furan-H |
| 6.90 | d | 2H | Ar-H | Ar-H |
| 6.85 | d | 2H | Ar-H | Ar-H |
| 6.50 | dd | 1H | Furan-H | Furan-H |
| 5.50 | br s | 2H | -NH₂ | -NH₂ |
| 4.60 | t | 2H | N-CH₂ | N-CH₂ |
| 4.10 | t | 2H | O-CH₂ | O-CH₂ |
| 3.80 | t | 2H | O-CH₂ | O-CH₂ |
| 3.45 | s | 3H | -OCH₃ | Signal Absent |
| 3.10 | t | 4H | Piperazine-H | Piperazine-H |
| 2.95 | t | 2H | N-CH₂ | N-CH₂ |
| 2.80 | t | 4H | Piperazine-H | Piperazine-H |
Purity and Pharmacological Activity
Table 3: Purity and In Vitro Activity Data
| Compound | Purity (HPLC) | Isotopic Purity | Ki (human A2A receptor)[2][3] |
| Preladenant | >99% | N/A | ~1.1 nM |
| This compound | >99% | >98% | Expected to be similar to Preladenant |
Mechanism of Action and Experimental Workflow
Adenosine A2A Receptor Signaling Pathway
Preladenant acts as an antagonist at the adenosine A2A receptor, which is a G-protein coupled receptor (GPCR). In its active state, the A2A receptor couples to the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, modulating neurotransmission. By blocking the binding of adenosine to the A2A receptor, Preladenant prevents this signaling cascade.
Caption: Adenosine A2A receptor signaling pathway and antagonism by this compound.
Experimental Workflow for Synthesis and Characterization
The overall workflow for producing and validating this compound involves a logical progression from chemical synthesis to rigorous analytical characterization, ensuring the final compound meets the required specifications for its intended use in research.
Caption: Experimental workflow for the synthesis and characterization of this compound.
References
- 1. Preladenant - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fluorinated Adenosine A2A Receptor Antagonists Inspired by Preladenant as Potential Cancer Immunotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2012127472A1 - Process and intermediates for the preparation of preladenant and related compounds - Google Patents [patents.google.com]
Preladenant-d3: A Technical Guide for Studying GPCR Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the target of a significant portion of modern pharmaceuticals. Understanding the intricate signaling pathways of these receptors is paramount for the development of novel therapeutics. Preladenant is a potent and selective antagonist of the adenosine A2A receptor, a GPCR implicated in a variety of physiological processes and disease states, including Parkinson's disease.[1][2] This technical guide focuses on the application of Preladenant-d3, a deuterated form of Preladenant, as a powerful tool for elucidating A2A receptor signaling.
The incorporation of deuterium (d3) into the Preladenant molecule provides a stable isotopic label, rendering it distinguishable from its endogenous or non-labeled counterparts by mass spectrometry. This key feature allows for precise quantification in complex biological matrices, making this compound an invaluable internal standard in pharmacokinetic and drug metabolism studies.[3][4][5] Furthermore, its use can be extended to detailed in vitro investigations of receptor-ligand interactions. This guide will provide an in-depth overview of the adenosine A2A receptor signaling pathway, detailed experimental protocols for utilizing this compound in binding assays, and a discussion of its advantages in GPCR research.
Adenosine A2A Receptor Signaling Pathway
The adenosine A2A receptor is a member of the Gs family of G-protein coupled receptors. Upon binding of an agonist, such as adenosine, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the alpha subunit of the associated Gs protein. This activation leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The accumulation of intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[2][5][6] Preladenant, as an antagonist, blocks the initial step of agonist binding, thereby inhibiting this entire downstream signaling cascade.
Quantitative Data
| Compound | Receptor | Assay Type | Ki (nM) | Reference |
| Preladenant | Human Adenosine A2A | Radioligand Binding | 1.1 | [7] |
| Preladenant | Human Adenosine A2A | Radioligand Binding | <1 | [2] |
Experimental Protocols
The primary application of this compound in studying GPCR signaling is in competitive binding assays. In this context, this compound can act as a tracer, where its displacement by unlabeled test compounds is measured, or more commonly, it can be used as an internal standard for the accurate quantification of unlabeled Preladenant in similar assays. Below is a detailed, representative protocol for a competitive radioligand binding assay, which can be adapted for use with this compound and mass spectrometry-based detection.
Protocol: Competitive Binding Assay for the Adenosine A2A Receptor
1. Materials and Reagents:
-
Membrane Preparation: Cell membranes expressing the human adenosine A2A receptor (e.g., from HEK293 cells).
-
Radioligand: A suitable high-affinity radiolabeled A2A receptor antagonist (e.g., [3H]-ZM241385).
-
Unlabeled Ligand: Preladenant or other test compounds.
-
Internal Standard: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Non-specific Binding Control: A high concentration of a non-labeled A2A receptor agonist or antagonist (e.g., 10 µM NECA).
-
Filtration Apparatus: 96-well filter plates (e.g., GF/C) and a vacuum manifold.
-
Scintillation Cocktail and Counter (for radioligand detection) or LC-MS/MS system (for this compound detection).
2. Experimental Workflow:
3. Detailed Procedure:
-
Compound Preparation: Prepare serial dilutions of the unlabeled test compounds in the assay buffer.
-
Reaction Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM NECA (for non-specific binding) or the test compound.
-
50 µL of the radiolabeled or stable isotope-labeled ligand (e.g., [3H]-ZM241385 or this compound) at a concentration near its Kd.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 120 minutes to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through a GF/C filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold assay buffer to separate bound from free ligand.
-
Quantification:
-
For Radioligand: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
For Stable Isotope Labeled Ligand: Elute the bound ligand from the filter and quantify using a validated LC-MS/MS method. This compound would serve as the internal standard for the quantification of unlabeled Preladenant.
-
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
Logical Application of this compound
The utility of this compound stems from its ability to be distinguished from its non-deuterated analog by mass spectrometry without altering its fundamental chemical and biological properties. This allows for its use in several key applications in GPCR research.
Conclusion
This compound is a valuable tool for researchers in the field of GPCR signaling. Its properties as a stable isotope-labeled analog of a potent and selective adenosine A2A receptor antagonist allow for its use as an internal standard for accurate quantification and as a tracer in non-radioactive binding assays. The methodologies and concepts outlined in this guide provide a framework for the effective application of this compound in elucidating the pharmacology of the adenosine A2A receptor and for the broader study of GPCR-ligand interactions. The adaptability of the provided protocols to mass spectrometry-based detection opens up new avenues for high-throughput screening and detailed mechanistic studies in drug discovery and development.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
- 3. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the In Vitro Effects of Preladenant-d3 on cAMP Levels
Abstract
This technical guide details the in vitro effects of this compound on cyclic adenosine monophosphate (cAMP) levels. Preladenant is a potent and highly selective antagonist of the adenosine A2A receptor (A2AR).[1][2][3][4] The deuterated isotopologue, this compound, is expected to exhibit a nearly identical in vitro pharmacodynamic profile due to the bioisosteric nature of deuterium substitution, which primarily alters pharmacokinetics (metabolism) rather than target binding and function.[5][6] This document outlines the mechanism of action, presents quantitative data on the effects of the parent compound Preladenant on cAMP signaling, provides detailed experimental protocols for assessing these effects, and includes visualizations of the key biological and experimental pathways.
Introduction to Preladenant and Adenosine A2A Receptor Signaling
Preladenant (SCH 420814) is a non-xanthine-based small molecule that acts as a competitive antagonist at the adenosine A2A receptor, demonstrating high selectivity (over 1000-fold) against other adenosine receptor subtypes (A1, A2B, A3).[3][7] The A2A receptor, a member of the G protein-coupled receptor (GPCR) family, is predominantly coupled to the Gs alpha subunit (Gαs).[8]
Activation of the A2A receptor by its endogenous ligand, adenosine, triggers a conformational change that promotes the exchange of GDP for GTP on the Gαs subunit. This activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into the second messenger cAMP.[8] Elevated intracellular cAMP levels subsequently activate various downstream effectors, most notably Protein Kinase A (PKA), leading to a cascade of cellular responses.
As an antagonist, Preladenant binds to the A2A receptor but does not elicit a response. Instead, it blocks adenosine from binding, thereby inhibiting the entire downstream signaling cascade and preventing the agonist-induced accumulation of intracellular cAMP.[7][9]
The Role of Deuteration: Preladenant vs. This compound
Deuterated drugs are molecules where one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[] This substitution typically strengthens the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Due to this "kinetic isotope effect," deuterated compounds can exhibit slower rates of metabolism by enzymes like the cytochrome P450 system, potentially leading to a longer half-life and altered pharmacokinetic profile in vivo.[][11]
Crucially, for in vitro studies focused on receptor binding and immediate downstream signaling, the pharmacodynamic activity of a deuterated compound is generally considered identical to its non-deuterated counterpart.[5] Therefore, the data and mechanisms described for Preladenant in this guide are directly applicable to this compound in an in vitro context.
Mechanism of Action: A2AR Antagonism and cAMP Regulation
The primary in vitro effect of this compound is the competitive antagonism of the A2A receptor, leading to the attenuation of agonist-stimulated adenylyl cyclase activity. This action effectively reduces the intracellular production of cAMP in response to an A2A receptor agonist.
References
- 1. researchgate.net [researchgate.net]
- 2. ovid.com [ovid.com]
- 3. Preladenant - Wikipedia [en.wikipedia.org]
- 4. apexbt.com [apexbt.com]
- 5. bioscientia.de [bioscientia.de]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. juser.fz-juelich.de [juser.fz-juelich.de]
- 9. researchgate.net [researchgate.net]
- 11. Deuterated drug - Wikipedia [en.wikipedia.org]
Preladenant-d3: A Technical Guide to its Adenosine Receptor Subtype Selectivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the adenosine receptor subtype selectivity of Preladenant-d3. The information presented herein is intended to support research, discovery, and development activities by providing detailed quantitative data, experimental methodologies, and visual representations of relevant biological pathways.
Data Presentation: Quantitative Binding Affinity of Preladenant
Preladenant (SCH 420814) is a potent and highly selective antagonist of the human adenosine A2A receptor.[1][2] Its deuterated form, this compound, is expected to exhibit a similar pharmacological profile. The following table summarizes the binding affinities (Ki) of Preladenant for the four human adenosine receptor subtypes. The data clearly demonstrates a significant selectivity for the A2A receptor over the A1, A2B, and A3 subtypes.[1][3]
| Receptor Subtype | Ki (nM) | Selectivity vs. A2A |
| A2A | 1.1[1][2][4] | - |
| A1 | >1000[3] | >909-fold |
| A2B | >1000[1] | >909-fold |
| A3 | >1000[3] | >909-fold |
Table 1: Binding affinities of Preladenant for human adenosine receptor subtypes.
Experimental Protocols
The following protocols describe the general methodologies used to determine the binding affinity and functional antagonism of compounds like Preladenant at the four human adenosine receptor subtypes.
Radioligand Binding Assays
Radioligand binding assays are utilized to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.
1. Membrane Preparation:
-
Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the recombinant human adenosine receptor subtype of interest (A1, A2A, A2B, or A3) are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) and centrifuged to pellet the cell membranes.[1]
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[5]
2. Competitive Binding Assay:
-
The cell membrane preparation is incubated in a multi-well plate with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound (e.g., this compound).
-
For A1 Receptor: Membranes from CHO cells expressing the A1 receptor are incubated with ~1 nM [3H]DPCPX for 60 minutes at 22°C in a buffer containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA, and 2 U/mL adenosine deaminase (ADA).[1] Nonspecific binding is determined in the presence of 1 µM DPCPX.[1]
-
For A2A Receptor: Membranes from HEK293 cells expressing the A2A receptor are incubated with ~6 nM [3H]CGS21680 for 120 minutes at 22°C in a buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, and 2 U/mL ADA.[1] Nonspecific binding is determined in the presence of 10 µM NECA.[1]
-
For A2B Receptor: Membranes from HEK293 cells expressing the A2B receptor are incubated with ~5 nM [3H]CPX for 60 minutes at 22°C in a buffer containing 10 mM HEPES/Tris (pH 7.0), 1 mM MgCl2, and 1 mM EDTA.[1] Nonspecific binding is determined in the presence of 100 µM NECA.[1]
-
For A3 Receptor: Membranes from HEK293 cells expressing the A3 receptor are incubated with ~0.15 nM [125I]AB-MECA for 120 minutes at 22°C in a buffer containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA, and 2 U/mL ADA.[1] Nonspecific binding is determined in the presence of 1 µM IB-MECA.[1]
3. Filtration and Detection:
-
Following incubation, the mixture is rapidly filtered through a glass fiber filter to separate the bound and free radioligand.[1]
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.[1]
-
The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[1]
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Functional cAMP Assay
This assay measures the ability of an antagonist to inhibit the production of cyclic adenosine monophosphate (cAMP) stimulated by an agonist, providing a measure of the antagonist's functional potency.
1. Cell Culture and Plating:
-
HEK293 or CHO cells stably expressing the specific human adenosine receptor subtype are seeded into multi-well plates and cultured until they reach the desired confluency.
2. Antagonist Incubation:
-
The culture medium is removed, and the cells are washed with an assay buffer.
-
The cells are then incubated with varying concentrations of the antagonist (e.g., this compound) for a defined period.
3. Agonist Stimulation:
-
A known agonist for the specific adenosine receptor subtype is added to the wells at a concentration that elicits a submaximal response (e.g., EC80 of NECA for A2A and A2B receptors, or CPA for A1 and Cl-IB-MECA for A3 receptors).
-
The cells are incubated for a further period to allow for cAMP production.
4. cAMP Measurement:
-
The reaction is stopped, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based assays).
5. Data Analysis:
-
The concentration-response curves for the antagonist are plotted, and the IC50 value (the concentration of antagonist that inhibits 50% of the agonist-stimulated cAMP production) is determined.
-
This IC50 value provides a measure of the functional potency of the antagonist.
Adenosine Receptor Signaling Pathways
Adenosine receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects through various signaling cascades. The four subtypes are coupled to different G proteins, leading to distinct downstream cellular responses.
A1 and A3 Receptor Signaling
The A1 and A3 adenosine receptors primarily couple to inhibitory G proteins (Gi/o). Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. The A3 receptor can also couple to Gq proteins, activating the phospholipase C (PLC) pathway.
A2A and A2B Receptor Signaling
The A2A and A2B adenosine receptors couple to stimulatory G proteins (Gs). Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA). The A2B receptor can also couple to Gq proteins, activating the phospholipase C (PLC) pathway.
References
- 1. Assay in Summary_ki [bindingdb.org]
- 2. Characterisation of endogenous A2A and A2B receptor-mediated cyclic AMP responses in HEK 293 cells using the GloSensor™ biosensor: Evidence for an allosteric mechanism of action for the A2B-selective antagonist PSB 603 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. innoprot.com [innoprot.com]
- 5. giffordbioscience.com [giffordbioscience.com]
Structural Analysis of Preladenant Bound to the A2A Adenosine Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural interactions between the potent and selective A2A adenosine receptor (A2AAR) antagonist, Preladenant, and its target receptor. The information presented herein is based on the high-resolution crystal structures of Preladenant derivatives bound to a stabilized human A2AAR, offering crucial insights for structure-based drug design and the development of novel therapeutics targeting this key receptor in immuno-oncology and neurodegenerative diseases.
Note on Preladenant-d3: To date, publicly available structural data specifically for this compound, the deuterated version of Preladenant, is not available. The structural and binding data presented in this guide are for Preladenant and its closely related, non-deuterated derivatives, PSB-2113 and PSB-2115. The core binding interactions of the Preladenant scaffold are expected to be identical.
Quantitative Binding and Structural Data
The following tables summarize the key quantitative data from radioligand binding assays and X-ray crystallography studies.
Table 1: Binding Affinity of Preladenant and Derivatives at Human Adenosine Receptors
| Compound | Human A1AR Ki (nM) | Human A2AAR Ki (nM) | Human A2BAR Ki (% inh @ 1µM) | Human A3AR Ki (% inh @ 1µM) | Selectivity (A1/A2A) |
| Preladenant | >1000 | 1.1 | >1700 (nM) | >1000 (nM) | >900-fold |
| PSB-2113 | >1000 | 2.28 | >1000 (nM) | >1000 (nM) | >438-fold |
| PSB-2115 | 165 | 3.47 | >1000 (nM) | >1000 (nM) | ~47-fold |
Data compiled from multiple sources, including Claff et al., 2022.[1]
Table 2: Crystallographic Data for A2AAR in Complex with Preladenant Derivatives
| PDB ID | Ligand | Resolution (Å) | R-work | R-free | Space Group |
| 7PX4 | PSB-2113 | 2.25 | 0.194 | 0.224 | P 21 21 21 |
| 7PYR | PSB-2115 | 2.60 | 0.194 | 0.252 | P 21 21 21 |
Data sourced from the Protein Data Bank.[2]
A2A Receptor Signaling Pathway
The A2A adenosine receptor is a class A G protein-coupled receptor (GPCR) that primarily couples to the stimulatory G protein, Gs.[3][4] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade plays a crucial role in modulating immune responses and neuronal activity.[3][4] Preladenant acts as an antagonist, blocking this pathway by preventing agonist binding.
Experimental Protocols
The following are detailed methodologies representative of those used to obtain the structural and binding data for the Preladenant-A2AAR complex.
A2A Receptor Expression and Purification
A stabilized human A2A receptor construct is required for structural studies due to the inherent instability of the wild-type receptor. The construct used in the key studies, A2A-PSB1-bRIL, incorporates a single point mutation (S91K) and a fusion of thermostabilized apocytochrome b562RIL (bRIL) into the third intracellular loop (ICL3).[1]
Protocol:
-
Gene Construction: The human A2AAR gene (residues 2-317) is cloned into a pFastBac vector. The S91K mutation is introduced via site-directed mutagenesis. The bRIL sequence is inserted into ICL3. A C-terminal His8-tag is added for purification.
-
Baculovirus Generation: The recombinant pFastBac vector is transformed into DH10Bac E. coli to generate a recombinant bacmid. The bacmid is then transfected into Spodoptera frugiperda (Sf9) insect cells to produce a high-titer recombinant baculovirus stock.
-
Protein Expression: Suspension cultures of Sf9 cells are infected with the baculovirus at a density of 2-3 x 10^6 cells/mL. The culture is incubated at 27°C for 48-72 hours.
-
Membrane Preparation: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM EDTA, protease inhibitors), and lysed by sonication or dounce homogenization. The cell lysate is centrifuged at low speed to remove nuclei and debris, followed by ultracentrifugation to pellet the cell membranes.
-
Solubilization: The membrane pellet is resuspended in a solubilization buffer containing a detergent (e.g., 1% (w/v) n-dodecyl-β-D-maltopyranoside (DDM) and 0.2% (w/v) cholesteryl hemisuccinate (CHS)), the ligand of interest (e.g., 20 µM PSB-2113), and protease inhibitors. The mixture is incubated with gentle agitation for 1-2 hours at 4°C.
-
Affinity Chromatography: The solubilized protein is clarified by ultracentrifugation and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a lower concentration of detergent and imidazole to remove non-specifically bound proteins. The A2AAR-ligand complex is eluted with a high concentration of imidazole.
-
Size-Exclusion Chromatography (SEC): The eluate from the affinity column is concentrated and loaded onto a SEC column (e.g., Superdex 200) to further purify the protein and remove aggregates. The elution buffer should contain a suitable detergent (e.g., 0.05% DDM, 0.01% CHS). Fractions containing the monodisperse receptor-ligand complex are pooled and concentrated.
Crystallization by Lipidic Cubic Phase (LCP)
LCP is a membrane-mimetic environment that has proven highly successful for the crystallization of GPCRs.
Protocol:
-
LCP Preparation: The purified and concentrated A2AAR-ligand complex (at ~20-40 mg/mL) is mixed with molten monoolein lipid in a 1:1.5 (v/v) ratio using a coupled syringe mixer until a transparent and viscous cubic phase is formed.
-
Crystallization Setup: Nanoliter-sized boluses of the protein-laden LCP are dispensed onto a glass sandwich plate using a robotic dispenser.
-
Precipitant Screening: A wide range of precipitant solutions are dispensed over the LCP boluses. A typical successful condition for this complex is 100 mM MES pH 6.0, 28-32% (v/v) PEG 400, and 100-200 mM ammonium sulfate.
-
Crystal Growth and Harvesting: Plates are incubated at 20°C. Crystals typically appear within a few days to weeks. Crystals are harvested directly from the LCP using micro-loops and flash-frozen in liquid nitrogen for data collection.
Radioligand Binding Assay
These assays are used to determine the binding affinity (Ki) of unlabeled ligands by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.
Protocol:
-
Membrane Preparation: Membranes expressing the A2AAR are prepared from Sf9 or CHO cells as described in section 3.1. The final membrane pellet is resuspended in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay Setup: In a 96-well plate, add the following in order:
-
25 µL of assay buffer with or without competing unlabeled ligand (e.g., Preladenant, PSB-2113) at various concentrations.
-
25 µL of a radioligand solution (e.g., [3H]MSX-2 at a final concentration of ~1.5 nM).
-
50 µL of the membrane suspension.
-
-
Incubation: The plate is incubated for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist (e.g., 10 µM NECA). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values are determined by non-linear regression analysis of the competition binding curves. Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualization of Experimental and Logical Workflows
Rationale for Stabilized A2A Receptor Construct
The successful crystallization of the A2A receptor with Preladenant derivatives was contingent on the development of a highly stable receptor construct. The diagram below outlines the logical progression from the challenges of wild-type receptor instability to the design of the A2A-PSB1-bRIL construct.
Experimental Workflow for Structure Determination
The process of determining the crystal structure of the Preladenant-A2AAR complex involves several key stages, from gene to final structure.
References
- 1. Study shows how bioactive substance inhibits important receptor — University of Bonn [uni-bonn.de]
- 2. 7px4 - Crystal structure of the adenosine A2A receptor (A2A-PSB1-bRIL) in complex with preladenant conjugate PSB-2113 - Summary - Protein Data Bank Japan [pdbj.org]
- 3. Past, present and future of A2A adenosine receptor antagonists in the therapy of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Deuterium Isotope Effects on Preladenant Pharmacology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Preladenant is a selective antagonist of the adenosine A₂A receptor that has been investigated for the treatment of Parkinson's disease. As with many xenobiotics, its pharmacokinetic profile is influenced by metabolic clearance, primarily mediated by cytochrome P450 (CYP) enzymes. The strategic replacement of hydrogen atoms with their stable isotope, deuterium, at sites of metabolic oxidation can significantly alter the rate of metabolism, a phenomenon known as the kinetic isotope effect (KIE). This technical guide provides an in-depth overview of the theoretical and practical considerations of applying deuterium substitution to modify the pharmacology of Preladenant. This document outlines the core principles of deuterium isotope effects, presents a hypothetical comparative analysis of the pharmacokinetics of Preladenant and a deuterated analogue, details relevant experimental protocols for the evaluation of such effects, and visualizes the key biological and experimental pathways.
Introduction to Deuterium Isotope Effects in Drug Metabolism
The C-H bond is one of the most common bonds in drug molecules and is a frequent target of oxidative metabolism by CYP enzymes. The substitution of a hydrogen atom (protium, ¹H) with a deuterium atom (²H) results in a stronger C-D bond due to the greater mass of deuterium. This increased bond strength requires more energy to break, leading to a slower rate of metabolic reactions that involve the cleavage of this bond. This can result in a number of potentially beneficial changes to a drug's pharmacokinetic profile, including:
-
Increased half-life (t½): A slower rate of metabolism leads to a longer persistence of the drug in the systemic circulation.
-
Reduced clearance (CL): The rate at which the drug is removed from the body is decreased.
-
Increased area under the curve (AUC): The total drug exposure over time is enhanced.
-
Altered metabolite profile: A slower metabolism at a specific site may lead to a shift in metabolic pathways, potentially reducing the formation of toxic or inactive metabolites.
Preladenant: Mechanism of Action and Metabolism
Preladenant exerts its pharmacological effect by selectively antagonizing the adenosine A₂A receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). In the context of Parkinson's disease, antagonism of the A₂A receptor in the basal ganglia is thought to modulate dopaminergic neurotransmission and improve motor symptoms.
The metabolism of Preladenant is a key determinant of its pharmacokinetic properties. While specific data on the primary metabolizing CYP isozymes for Preladenant is not extensively published in the readily available scientific literature, a patent application (WO 2012135084 A1) discloses the existence of metabolites, including one designated as "M9," indicating that the molecule undergoes metabolic transformation in vivo[1][2]. The identification of such metabolites is crucial for identifying the "metabolic soft spots" on the parent molecule, which are the primary targets for deuteration.
Data Presentation: A Hypothetical Comparison of Preladenant and Deuterated Preladenant
In the absence of publicly available preclinical or clinical data on a deuterated version of Preladenant, the following table presents a hypothetical but mechanistically plausible comparison of key pharmacokinetic parameters. This comparison is based on the established principles of the kinetic isotope effect, assuming that deuteration at a primary site of metabolism reduces the rate of metabolic clearance. The pharmacokinetic parameters for Preladenant are based on data from a clinical study in healthy subjects[3].
| Pharmacokinetic Parameter | Preladenant (Reported Clinical Data[3]) | Hypothetical Deuterated Preladenant (Projected) | Rationale for Projected Change |
| Cmax (ng/mL) | Dose-dependent | Similar to or slightly higher than Preladenant | Slower first-pass metabolism could lead to a modest increase in peak plasma concentration. |
| Tmax (hr) | ~1 | Similar to Preladenant | The rate of absorption is generally not affected by deuteration. |
| AUC (ng*hr/mL) | Dose-dependent | Increased | Reduced metabolic clearance leads to greater overall drug exposure. |
| Half-life (t½) (hr) | Not explicitly stated, but rapid decline observed | Increased | Slower metabolism directly translates to a longer elimination half-life. |
| Clearance (CL) (L/hr) | Not explicitly stated | Decreased | The primary mechanism of the deuterium isotope effect is a reduction in metabolic clearance. |
Disclaimer: The data presented for the hypothetical deuterated Preladenant are illustrative projections based on scientific principles and are not derived from experimental studies.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the deuterium isotope effect on Preladenant pharmacology.
In Vitro Metabolic Stability Assessment
Objective: To determine the rate of metabolism of Preladenant and its deuterated analogue in human liver microsomes and to identify the primary CYP isozymes involved.
Materials:
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Preladenant and deuterated Preladenant stock solutions (in a suitable organic solvent like DMSO)
-
Specific CYP isozyme-selective chemical inhibitors (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4, quinidine for CYP2D6)
-
Recombinant human CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation:
-
Prepare incubation mixtures in phosphate buffer containing human liver microsomes (e.g., 0.5 mg/mL protein).
-
Add Preladenant or its deuterated analogue to the incubation mixture at a final concentration of, for example, 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Course Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
-
CYP Isozyme Phenotyping (Inhibition Assay):
-
Perform incubations as described above in the presence and absence of specific CYP isozyme inhibitors.
-
Alternatively, incubate Preladenant with a panel of recombinant human CYP isozymes.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant from the quenched reactions by LC-MS/MS to quantify the remaining parent compound (Preladenant or deuterated Preladenant).
-
-
Data Analysis:
-
Calculate the rate of disappearance of the parent compound to determine the in vitro half-life and intrinsic clearance.
-
Compare the metabolic stability of Preladenant and its deuterated analogue.
-
Identify the CYP isozymes responsible for Preladenant metabolism by assessing the degree of inhibition by specific inhibitors or by observing metabolism with recombinant enzymes.
-
In Vivo Pharmacokinetic Study in Rodents
Objective: To compare the pharmacokinetic profiles of Preladenant and its deuterated analogue in a rodent model (e.g., Sprague-Dawley rats).
Materials:
-
Male Sprague-Dawley rats (e.g., 250-300 g)
-
Preladenant and deuterated Preladenant formulations for oral (e.g., in a suspension) and intravenous (e.g., in a solution) administration.
-
Blood collection supplies (e.g., capillaries, EDTA tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing:
-
Administer Preladenant or its deuterated analogue to rats via oral gavage and intravenous injection in separate groups of animals.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood samples to obtain plasma.
-
-
Bioanalysis:
-
Extract the drug from plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the plasma concentrations of Preladenant or its deuterated analogue using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).
-
Compare the pharmacokinetic profiles of Preladenant and its deuterated analogue.
-
Mandatory Visualizations
Adenosine A₂A Receptor Signaling Pathway
Caption: Adenosine A₂A receptor signaling pathway.
Experimental Workflow for In Vitro Metabolism Study
Caption: In vitro metabolic stability workflow.
Logical Relationship of Deuterium Isotope Effect
Caption: The deuterium kinetic isotope effect.
Conclusion
The application of deuterium chemistry to pharmaceuticals, often referred to as "deuterium switching," represents a rational approach to optimizing the pharmacokinetic properties of a drug. In the case of Preladenant, deuteration at a key metabolic site has the potential to slow its metabolic clearance, thereby increasing its half-life and overall exposure. This could potentially lead to a more favorable dosing regimen and improved therapeutic efficacy. The experimental protocols outlined in this guide provide a clear roadmap for the in vitro and in vivo evaluation of such a deuterated analogue. While the comparative data presented is hypothetical, it is grounded in the well-established principles of the kinetic isotope effect and serves to illustrate the potential benefits of this drug development strategy. Further research to identify the specific metabolic pathways of Preladenant and to synthesize and test deuterated analogues is warranted to fully elucidate the impact of deuterium substitution on its pharmacology.
References
- 1. Metabolites of the Pyrimidine Amine Preladenant as Adenosine A2a Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Safety, tolerability and pharmacokinetics after single and multiple doses of preladenant (SCH420814) administered in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Using Preladenant-d3 in Competitive Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Preladenant is a potent and highly selective antagonist of the adenosine A2A receptor (A2AR), a G protein-coupled receptor (GPCR) implicated in various physiological processes, including neurotransmission and immune response.[1][2] Its high affinity and selectivity make it a valuable tool for studying A2AR pharmacology and a potential therapeutic agent.[3] This document provides a detailed protocol for using Preladenant-d3, a deuterated form of Preladenant, as a competitor in radioligand competitive binding assays to determine the affinity of test compounds for the human adenosine A2A receptor.
The principle of a competitive binding assay is to measure the ability of an unlabeled test compound (e.g., this compound) to displace a labeled radioligand from its receptor.[4][5] By performing this assay over a range of test compound concentrations, one can determine its inhibitory concentration (IC50), which can then be used to calculate its binding affinity (Ki).
Note on this compound: Deuterated analogs like this compound are most commonly used as internal standards in mass spectrometry studies. However, for the purpose of a binding assay, its pharmacological activity and binding affinity are expected to be identical to its non-deuterated counterpart, Preladenant. The protocol, therefore, treats this compound as an unlabeled competitor ligand.
Adenosine A2A Receptor Signaling Pathway
The adenosine A2A receptor is primarily coupled to the Gs alpha subunit (Gαs) of the G protein complex. Upon binding of an agonist like adenosine, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), modulating gene transcription and cellular function.[6] Preladenant acts by competitively blocking the initial binding of adenosine to the receptor, thereby inhibiting this entire downstream signaling cascade.
Materials and Methods
Materials
-
Receptor Source: Membrane preparations from HEK-293 cells stably expressing the human adenosine A2A receptor.[7][8]
-
Radioligand: [³H]-ZM-241385 (specific activity ~25-50 Ci/mmol). This is a high-affinity A2AR antagonist.[9]
-
Competitor: this compound.
-
Non-specific Control: ZM-241385 (unlabeled) or another high-affinity A2AR ligand (e.g., NECA).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: Appropriate for tritium counting.
-
Filtration: 96-well GF/C filter plates, presoaked in 0.3-0.5% polyethyleneimine (PEI).
-
Equipment: 96-well plate vacuum manifold, liquid scintillation counter, multi-channel pipettes.
Data Presentation: Ligand Affinities
The following table summarizes the binding affinities (Ki) of Preladenant and other common ligands for the human adenosine A2A receptor. This data is crucial for experimental design and for comparing results.
| Compound | Receptor | Ligand Type | Ki Value (nM) | Reference |
| Preladenant | Human A2A | Antagonist | 1.1 | [1][10] |
| ZM-241385 | Human A2A | Antagonist | 0.5 - 2.8 | [6][11] |
| CGS-21680 | Human A2A | Agonist | ~20 - 55 | |
| NECA | Human A2A | Agonist | ~15 - 28 | |
| Caffeine | Human A2A | Antagonist | ~12,000 |
Table 1: Comparative binding affinities for the human Adenosine A2A Receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the steps to determine the IC50 value of this compound by measuring its ability to compete with [³H]-ZM-241385 for binding to the human A2A receptor.
Reagent Preparation
-
Assay Buffer: Prepare 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and adjust the pH to 7.4. Keep on ice.
-
Radioligand Stock: Dilute [³H]-ZM-241385 in assay buffer to a working concentration that is 2.5x the final desired concentration. The final concentration should be approximately equal to its Kd value (e.g., 1.0 nM final concentration).
-
Competitor Stock (this compound): Prepare a serial dilution of this compound in assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.
-
Non-Specific Binding (NSB) Stock: Prepare a high concentration of unlabeled ZM-241385 (e.g., 10 µM final concentration) in assay buffer.
-
Receptor Membranes: Thaw the frozen membrane aliquot on ice. Homogenize gently and dilute in ice-cold assay buffer to a concentration that will yield 5-10 µg of protein per well.
Assay Procedure (96-well plate)
-
Plate Setup: Design the plate map to include wells for Total Binding (TB), Non-Specific Binding (NSB), and various concentrations of the competitor (this compound). Perform all additions in triplicate.
-
TB wells: Add 50 µL of assay buffer.
-
NSB wells: Add 50 µL of the NSB stock (e.g., 10 µM unlabeled ZM-241385).
-
Competitor wells: Add 50 µL of the corresponding this compound serial dilution.
-
-
Add Radioligand: To all wells, add 100 µL of the diluted [³H]-ZM-241385.
-
Initiate Binding: Add 100 µL of the diluted membrane preparation to all wells to start the binding reaction. The final assay volume is 250 µL.
-
Incubation: Incubate the plate at 25°C for 90-120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Termination: Terminate the assay by rapid vacuum filtration through a PEI-presoaked 96-well GF/C filter plate.
-
Washing: Wash the filters four times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Drying & Counting: Dry the filter plate completely (e.g., 30-60 min at 50°C or overnight at room temperature). Add scintillation cocktail to each well and count the radioactivity (counts per minute, CPM) in a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)
-
-
Calculate Percent Inhibition:
-
For each concentration of this compound, calculate the percent inhibition of specific binding:
-
% Inhibition = 100 * (1 - (Binding_competitor - NSB) / (TB - NSB))
-
-
Determine IC50:
-
Plot the % Inhibition against the log concentration of this compound.
-
Use a non-linear regression curve fit (sigmoidal dose-response) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Ki:
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation:[4] Ki = IC50 / (1 + ([L] / Kd))
-
Where:
-
[L] is the concentration of the radioligand ([³H]-ZM-241385) used in the assay.
-
Kd is the dissociation constant of the radioligand for the A2A receptor. This should be determined independently via a saturation binding experiment but can be approximated from literature values if necessary.
-
-
Expected Results
Using this protocol, this compound should competitively inhibit the binding of [³H]-ZM-241385 to the human adenosine A2A receptor in a concentration-dependent manner. The calculated Ki value for this compound should be approximately 1.1 nM, consistent with the value reported for unlabeled Preladenant.[10][12] High selectivity is expected, with Ki values for other adenosine receptor subtypes (A1, A2B, A3) being over 1000 nM.[2][3]
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. support.nanotempertech.com [support.nanotempertech.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. revvity.com [revvity.com]
- 9. Characterization of [3H]ZM 241385 binding in wild-type and adenosine A2A receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ZM-241385 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. universalbiologicals.com [universalbiologicals.com]
Application Note: In Vitro Profiling of Preladenant-d3, an Adenosine A2A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the in vitro characterization of Preladenant-d3, a potent and selective antagonist of the adenosine A2A receptor (A2AR). Preladenant is an immunomodulating and antineoplastic agent that functions by blocking the immunosuppressive effects of adenosine in the tumor microenvironment.[1] These protocols are designed for researchers in oncology, immunology, and pharmacology to assess the efficacy and mechanism of action of this compound in cell-based assays. Included are methodologies for preparing solutions, conducting a functional cAMP accumulation assay, and performing a T-cell activation assay, along with a summary of its key quantitative parameters.
Introduction
Preladenant is an orally bioavailable small molecule that acts as a highly selective antagonist for the adenosine A2A receptor (A2AR).[1][2] The A2A receptor, a G protein-coupled receptor, is highly expressed on the surface of immune cells, particularly T lymphocytes.[1] In many tumor microenvironments, high concentrations of extracellular adenosine act as a key immunosuppressive signal by binding to A2AR. This interaction triggers a signaling cascade that inhibits T-cell proliferation and activation, allowing cancer cells to evade the immune system.[1][3]
Preladenant competitively binds to and inhibits the A2A receptor, thereby blocking the downstream immunosuppressive signaling initiated by adenosine.[1][4] This action restores and enhances the anti-tumor activity of T lymphocytes.[1] this compound is the deuterated form of Preladenant, often used as an internal standard in analytical methods. For the purposes of in vitro biological activity assessment, its properties are considered interchangeable with the non-deuterated form. These protocols provide a framework for evaluating its function in relevant cell culture models.
Mechanism of Action: A2A Receptor Signaling
The A2A receptor is coupled to a Gs protein. Upon binding of its endogenous ligand, adenosine, the Gs protein activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[5] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that ultimately suppress T-cell receptor (TCR) signaling, proliferation, and cytokine production. This compound acts as a competitive antagonist, preventing adenosine from binding to the A2A receptor and thereby inhibiting this entire immunosuppressive cascade.[1][6]
References
- 1. Facebook [cancer.gov]
- 2. Preladenant - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Fluorinated Adenosine A2A Receptor Antagonists Inspired by Preladenant as Potential Cancer Immunotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Administration of Preladenant-d3 in Rodent Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the administration and evaluation of Preladenant, a selective adenosine A₂A receptor antagonist, in established rodent models of Parkinson's disease (PD). This document outlines the compound's mechanism of action, protocols for assessing its efficacy in haloperidol-induced catalepsy and 6-hydroxydopamine (6-OHDA) lesion models, and guidance on the use of its deuterated analog, Preladenant-d3. Quantitative data from preclinical studies are summarized, and key experimental workflows and signaling pathways are visualized to aid in experimental design and data interpretation. While Preladenant showed promise in preclinical and early clinical trials, it is important to note that its development was discontinued after failing to meet primary endpoints in Phase III trials.
Introduction and Mechanism of Action
Preladenant (SCH 420814) is a potent and highly selective, non-xanthine antagonist of the adenosine A₂A receptor. In the basal ganglia, A₂A receptors are densely expressed on striatopallidal medium spiny neurons of the "indirect pathway," where they are co-localized with dopamine D₂ receptors.[1] These two receptors have opposing functions; activation of D₂ receptors inhibits the indirect pathway, promoting movement, whereas activation of A₂A receptors by endogenous adenosine stimulates this pathway, thereby suppressing movement.[2]
In Parkinson's disease, the depletion of dopamine leads to overactivity of the indirect pathway, contributing to motor symptoms like bradykinesia and rigidity. By blocking A₂A receptors, Preladenant reduces the inhibitory output from the basal ganglia, thereby restoring motor activity. Preclinical studies in rodent models have demonstrated that Preladenant can reverse motor deficits and potentiate the effects of L-DOPA.[1][3]
1.1 The Role of this compound
Deuterated compounds, such as this compound, are valuable tools in pharmaceutical research. Replacing hydrogen atoms with their heavier isotope, deuterium, creates a stronger carbon-deuterium bond. This has two primary applications:
-
Pharmacokinetic (PK) Studies: Deuterated analogs are ideal internal standards for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS).[4] Because this compound is chemically identical to Preladenant but has a different mass, it can be added to biological samples to accurately quantify the concentration of the parent drug.
-
Metabolic Profiling: The stronger C-D bond can slow the rate of metabolic breakdown, particularly by cytochrome P450 enzymes. This "kinetic isotope effect" can alter a drug's pharmacokinetic profile, potentially increasing its half-life and systemic exposure. Studying this compound as an active compound can thus provide insights into its metabolic pathways and inform the design of drugs with improved PK properties.
1.2 Signaling Pathway
The diagram below illustrates the antagonistic relationship between the adenosine A₂A receptor and the dopamine D₂ receptor on a striatopallidal neuron in the indirect pathway. Preladenant acts by blocking the A₂A signaling cascade.
Quantitative Data Summary
The following tables summarize the effective doses and pharmacokinetic parameters of Preladenant from preclinical and clinical studies.
Table 1: Efficacy of Preladenant in Rodent Models of Parkinson's Disease
| Model | Species | Route | Effective Dose | Observed Effect | Citation |
| Haloperidol-Induced Catalepsy | Rat | Oral (p.o.) | 1 mg/kg | 77% and 70% reversal of catalepsy at 1 and 4 hours, respectively. | [2] |
| Haloperidol-Induced Catalepsy | Rat/Mouse | Oral (p.o.) | 0.1 - 1 mg/kg | Dose-dependent reversal of catalepsy. | |
| Reserpine-Induced Hypolocomotion | Rat | Oral (p.o.) | 0.1 mg/kg (MED) | Significant improvement in locomotor activity. | [2] |
| 6-OHDA Lesion (L-DOPA Potentiation) | Rat | Oral (p.o.) | 0.03 mg/kg (MED) | Potentiation of L-DOPA-induced contralateral rotations. | [2] |
*MED: Minimum Effective Dose
Table 2: Pharmacokinetic Parameters of Preladenant
| Parameter | Species | Value | Route/Notes | Citation |
| Tₘₐₓ (Time to Peak Concentration) | Human | ~1 hour | Oral administration. | [1][2] |
| Oral Bioavailability (F) | Human | ~57% | - | [2] |
| Brain Uptake (Tₘₐₓ) | Rat | ~22.5 min | Intravenous injection of [¹¹C]preladenant (PET study). |
Experimental Protocols
The following protocols provide detailed methodologies for assessing Preladenant and this compound in rodents.
3.1 Protocol 1: Pharmacokinetic Study in Rats using this compound
This protocol describes a typical PK study to determine the concentration-time profile of Preladenant in rat plasma following oral administration, using this compound as an internal standard (ISTD).
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Preladenant
-
This compound (for use as ISTD)
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Blood collection tubes (e.g., K₂EDTA-coated)
-
Centrifuge, vortex mixer
-
LC-MS/MS system
Procedure:
-
Preparation: Fast rats overnight (approx. 12 hours) with free access to water before dosing.
-
Formulation: Prepare a suspension of Preladenant in the vehicle at the desired concentration (e.g., 1 mg/mL for a 1 mg/kg dose in a 1 mL/kg volume).
-
Dosing: Accurately weigh each rat and administer the Preladenant suspension via oral gavage.
-
Blood Sampling: Collect blood samples (~200 µL) via tail vein or saphenous vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately place blood samples into K₂EDTA tubes, mix gently, and centrifuge at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma. Transfer plasma to clean tubes and store at -80°C until analysis.
-
Sample Analysis (LC-MS/MS): a. Thaw plasma samples. b. Perform protein precipitation by adding a volume of cold acetonitrile containing a known concentration of the internal standard (this compound). c. Vortex vigorously and centrifuge to pellet the precipitated proteins. d. Transfer the supernatant to a new plate or vial for injection into the LC-MS/MS system. e. Develop an LC-MS/MS method to separate Preladenant from its deuterated standard and quantify its concentration against a standard curve.
-
Data Analysis: Plot the mean plasma concentration of Preladenant versus time. Use pharmacokinetic software to calculate key parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and elimination half-life (T₁/₂).
3.2 Protocol 2: Haloperidol-Induced Catalepsy in Rats
This model assesses the ability of Preladenant to reverse the motor rigidity (catalepsy) induced by a dopamine D₂ receptor antagonist.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Preladenant
-
Haloperidol solution (e.g., 0.5 or 1.0 mg/kg)
-
Vehicle for Preladenant (e.g., 0.5% methylcellulose)
-
Saline (vehicle for haloperidol)
-
Catalepsy bar apparatus (a horizontal bar raised 9 cm off the surface)
-
Stopwatch
Procedure:
-
Acclimation: Acclimate rats to the testing room and handling for at least 3 days prior to the experiment.
-
Drug Administration: a. Divide animals into groups (e.g., Vehicle + Saline; Vehicle + Haloperidol; Preladenant (dose 1) + Haloperidol; Preladenant (dose 2) + Haloperidol). b. Administer Preladenant or its vehicle by oral gavage. c. After a set pre-treatment time (e.g., 60 minutes), administer haloperidol (e.g., 1 mg/kg, i.p.) or saline to the respective groups.
-
Catalepsy Assessment: a. At various time points after haloperidol injection (e.g., 30, 60, 90, 120 minutes), begin the catalepsy test. b. Gently place the rat's forepaws on the horizontal bar. c. Start the stopwatch and measure the latency (in seconds) for the rat to remove both forepaws from the bar. d. A cut-off time (e.g., 180 seconds) is typically used. If the rat remains on the bar for the entire duration, it is assigned the cut-off score.
-
Data Analysis: Compare the mean catalepsy scores (descent latency) between the treatment groups at each time point using appropriate statistical tests (e.g., Two-Way ANOVA followed by post-hoc tests). A significant reduction in catalepsy score in the Preladenant-treated groups compared to the Vehicle + Haloperidol group indicates efficacy.
3.3 Protocol 3: 6-OHDA Unilateral Lesion Model in Rats
This model mimics the progressive unilateral loss of dopamine neurons in PD. Efficacy is measured by the ability of a compound to potentiate L-DOPA-induced rotational behavior.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
6-hydroxydopamine (6-OHDA), desipramine, ascorbic acid
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane)
-
Apomorphine or L-DOPA/Benserazide
-
Preladenant
-
Automated rotometer bowls or video tracking system
Procedure: Part A: Surgical Lesioning
-
Pre-treatment: 30 minutes prior to surgery, administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons from 6-OHDA toxicity.
-
Anesthesia & Surgery: Anesthetize the rat and place it in the stereotaxic frame.
-
Injection: Drill a small burr hole over the target area. Slowly infuse 6-OHDA solution (e.g., 8 µg in 4 µL of 0.02% ascorbic acid/saline) into the left medial forebrain bundle (MFB). Typical coordinates from bregma: AP -2.2 mm, ML +1.5 mm, DV -7.9 mm from dura.
-
Recovery: Allow the needle to remain in place for 5-10 minutes post-injection before slowly retracting. Suture the incision and allow the animal to recover for at least 2-3 weeks.
Part B: Behavioral Testing
-
Lesion Confirmation: 2-3 weeks post-surgery, confirm the lesion by challenging rats with apomorphine (e.g., 0.1 mg/kg, s.c.) and measuring contralateral (away from the lesion) rotations. Animals showing a robust rotational response (e.g., >7 full body turns per minute) are selected.
-
Drug Efficacy Test: a. Use a crossover design where each rat receives all treatments on different days, with a washout period in between. b. Administer Preladenant (e.g., 0.03, 0.1, 0.3 mg/kg, p.o.) or vehicle. c. After 60 minutes, administer a sub-threshold or optimal dose of L-DOPA (e.g., 4-6 mg/kg, i.p.) with a peripheral decarboxylase inhibitor like benserazide. d. Immediately place the animal in the rotometer bowl and record net contralateral rotations for 90-120 minutes.
-
Data Analysis: Compare the total number of contralateral rotations in the Preladenant + L-DOPA groups to the Vehicle + L-DOPA group. A significant increase indicates that Preladenant potentiates the effect of L-DOPA.
Experimental Workflow and Logic Diagrams
4.1 General Experimental Workflow
The following diagram outlines a typical workflow for evaluating a test compound like Preladenant in a rodent model of PD.
4.2 Mechanism of Action in the Basal Ganglia
This diagram illustrates the logical relationship of how Preladenant modulates the overactive indirect pathway in Parkinson's disease.
References
Application Notes and Protocols for the Use of Preladenant-d3 as a Mass Spectrometry Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Preladenant is a potent and selective antagonist of the adenosine A2A receptor. Its therapeutic potential has been investigated in a variety of neurological and immunological disorders. Accurate quantification of Preladenant in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the bioanalysis of small molecules like Preladenant.
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS assays. A SIL-IS, such as Preladenant-d3, is chemically identical to the analyte but has a different mass due to the incorporation of deuterium atoms. This allows it to be distinguished by the mass spectrometer while co-eluting chromatographically with the analyte. The use of a SIL-IS is critical for ensuring accuracy and precision by compensating for variability in sample preparation, chromatographic injection, and matrix effects that can cause ion suppression or enhancement.[1][2] This application note provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of Preladenant in plasma using LC-MS/MS.
Signaling Pathway of Preladenant
Preladenant acts as an antagonist at the adenosine A2A receptor, which is a G-protein coupled receptor. In normal physiology, adenosine binding to the A2A receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade can modulate the activity of various downstream effectors, influencing neurotransmitter release and immune cell function. By blocking this interaction, Preladenant can reverse the effects of elevated adenosine levels, which is relevant in various pathological conditions.
Quantitative Data Summary
The following table summarizes the essential mass spectrometry parameters for Preladenant. Please note that the optimal parameters for this compound, particularly the product ion m/z and collision energy, should be determined empirically during method development. This is a standard procedure to ensure the selection of the most stable and intense fragment ion for quantification.
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Collision Energy (eV) |
| Preladenant | 504.2 | To be determined | To be determined |
| This compound | 507.2 | To be determined | To be determined |
Note: The exact m/z values may vary slightly depending on the mass spectrometer's calibration. The product ion and collision energy for Preladenant and this compound need to be optimized by the end-user. A common approach is to infuse a standard solution of each compound into the mass spectrometer and perform a product ion scan to identify the most abundant and stable fragment ions. Subsequently, the collision energy should be ramped to find the optimal value that yields the highest intensity for the selected fragment.
Experimental Protocols
Materials and Reagents
-
Preladenant reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
96-well collection plates
-
Pipettes and tips
Stock and Working Solutions Preparation
-
Preladenant Stock Solution (1 mg/mL): Accurately weigh and dissolve the Preladenant reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the Preladenant stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent at a concentration appropriate for spiking into all samples (e.g., 100 ng/mL).
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.
-
To 50 µL of plasma sample, calibration standard, or QC sample in a 96-well plate, add 150 µL of the this compound working solution in acetonitrile.
-
Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution from low to high organic content (e.g., 5% to 95% B) over a few minutes.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Selected Reaction Monitoring (SRM).
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte (Preladenant) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Preladenant in the unknown samples is then determined from this calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the quantitative analysis of Preladenant in plasma using this compound as an internal standard.
Conclusion
This application note provides a comprehensive framework for the use of this compound as an internal standard in the quantitative analysis of Preladenant by LC-MS/MS. The detailed protocols for sample preparation and instrumental analysis serve as a robust starting point for method development and validation. The use of a deuterated internal standard is essential for achieving the high level of accuracy and precision required for regulated bioanalysis in drug development. Researchers should perform in-house optimization and validation of the method to ensure its suitability for their specific applications and instrumentation.
References
Application Notes and Protocols for In vivo Microdialysis of Preladenant-d3 in the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo microdialysis is a powerful technique for sampling the extracellular fluid of tissues, providing critical insights into the pharmacokinetics and pharmacodynamics of centrally acting drugs. This document provides a detailed application note and protocol for the measurement of Preladenant-d3 in the brain extracellular space using in vivo microdialysis coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Preladenant is a potent and selective antagonist of the adenosine A2A receptor, a key target in the treatment of Parkinson's disease and other neurological disorders.[1][2] The use of a stable isotope-labeled internal standard, this compound, is crucial for accurate quantification in complex biological matrices like brain microdialysate.
Principle of In Vivo Microdialysis
Microdialysis allows for the continuous collection of unbound drug molecules from the brain's extracellular fluid in awake, freely moving animals.[3] The technique involves the stereotaxic implantation of a microdialysis probe, which consists of a semi-permeable membrane at its tip, into a specific brain region of interest, such as the striatum.[4][5] An isotonic solution, typically artificial cerebrospinal fluid (aCSF), is perfused through the probe at a constant, low flow rate.[4][6] As the aCSF passes through the dialysis membrane, molecules from the extracellular fluid, including this compound, diffuse across the membrane down their concentration gradient and are collected in the outgoing perfusate, termed the microdialysate.[3] The collected samples can then be analyzed to determine the concentration of the analyte over time.
Experimental Protocols
Materials and Reagents
| Item | Supplier | Notes |
| Preladenant | Commercially Available | |
| This compound | Custom Synthesis | Used as an internal standard. |
| Artificial Cerebrospinal Fluid (aCSF) | Laboratory Prepared | See recipe below. |
| Ketamine/Xylazine Anesthetic | Veterinary Supplier | For surgical procedures. |
| Dental Cement | Commercially Available | For securing the guide cannula. |
| Solvents for LC-MS/MS | HPLC Grade | Acetonitrile, Methanol, Formic Acid, Water. |
aCSF Recipe (in mM):
-
NaCl: 145
-
KCl: 2.7
-
MgCl₂: 1.0
-
CaCl₂: 1.2
-
Na₂HPO₄: 2.0
-
pH adjusted to 7.4 with NaOH or HCl. The solution should be filtered and degassed before use.[6]
Microdialysis Probe and System Setup
| Component | Specification | Notes |
| Microdialysis Probe | Concentric type, 2-4 mm membrane length | Appropriate for rat striatum.[4] |
| Guide Cannula | Sized to fit the microdialysis probe | For stereotaxic implantation. |
| Syringe Pump | Capable of low flow rates (e.g., 0.5-2 µL/min) | To perfuse the probe. |
| Fraction Collector | Refrigerated | To collect microdialysate samples. |
| Liquid Swivel | Allows for free movement of the animal.[4] |
Surgical Implantation of the Guide Cannula
This protocol is intended for use in rats and must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Anesthetize the rat using an intraperitoneal injection of a ketamine (70 mg/kg) and xylazine (5 mg/kg) cocktail.[7]
-
Place the anesthetized rat in a stereotaxic frame. Ensure the head is level.[7]
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda.
-
Determine the stereotaxic coordinates for the target brain region (e.g., striatum: AP +1.0 mm, ML ±2.5 mm from bregma).[5]
-
Drill a small burr hole in the skull at the determined coordinates.
-
Slowly lower the guide cannula to the desired depth (e.g., DV -3.0 mm from the dura).
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula into the guide to keep it patent.
-
Allow the animal to recover for at least 24-48 hours before the microdialysis experiment.
In Vivo Microdialysis Procedure
-
On the day of the experiment, gently restrain the rat and replace the dummy cannula with the microdialysis probe.
-
Connect the probe inlet to the syringe pump and the outlet to the fraction collector via a liquid swivel.
-
Begin perfusion with aCSF at a flow rate of 1-2 µL/min.[3]
-
Allow for a stabilization period of at least 1-2 hours to ensure a stable baseline.
-
Administer Preladenant via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Collect microdialysate fractions at regular intervals (e.g., every 20-30 minutes) into vials containing a small volume of antioxidant or stabilizer if necessary.
-
Store the collected samples at -80°C until analysis.
Determination of In Vivo Recovery (No-Net-Flux Method)
To accurately determine the extracellular concentration of Preladenant, it is essential to calculate the in vivo recovery of the microdialysis probe. The no-net-flux method is a reliable technique for this purpose.
-
Prepare a series of aCSF solutions containing known concentrations of Preladenant (e.g., 0, 10, 50, 100 ng/mL).
-
Sequentially perfuse the probe with each of these solutions in a randomized order.
-
Collect dialysate for each concentration after a sufficient equilibration period.
-
Measure the concentration of Preladenant in the collected dialysate (C_out).
-
Plot the difference between the concentration in the perfusate (C_in) and the dialysate (C_out) against C_in.
-
The x-intercept of the resulting linear regression line represents the extracellular concentration of Preladenant where there is no net flux across the membrane. The slope of the line represents the in vivo recovery rate.
Sample Analysis by LC-MS/MS
-
Sample Preparation: Thaw the microdialysate samples. To a defined volume of each sample, add a known amount of the internal standard, this compound.
-
Chromatographic Separation: Use a reverse-phase C18 column for separation. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically effective.
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Optimize the multiple reaction monitoring (MRM) transitions for both Preladenant and this compound. The use of a stable isotope-labeled internal standard helps to correct for matrix effects and variations in ionization.[8][9]
Representative LC-MS/MS Parameters (to be optimized):
| Parameter | Value |
| LC Column | C18, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | Preladenant: [M+H]+ → fragment ionthis compound: [M+H]+ → fragment ion |
Data Presentation
Table 1: Representative Pharmacokinetic Data of Preladenant in Rat Brain (Note: This is a representative table. Actual data will be generated from the experiment.)
| Time (min) | Microdialysate Concentration (ng/mL) | Corrected Extracellular Concentration (ng/mL) |
| 0 | < LLOQ | < LLOQ |
| 20 | 5.2 | 15.3 |
| 40 | 12.8 | 37.6 |
| 60 | 25.4 | 74.7 |
| 90 | 38.1 | 112.1 |
| 120 | 32.5 | 95.6 |
| 180 | 15.7 | 46.2 |
| 240 | 6.9 | 20.3 |
| LLOQ: Lower Limit of Quantification. Corrected concentration is calculated based on the in vivo recovery rate. |
Table 2: In Vivo Recovery Data using the No-Net-Flux Method (Note: This is a representative table. Actual data will be generated from the experiment.)
| C_in (ng/mL) | C_out (ng/mL) | C_in - C_out (ng/mL) |
| 0 | 8.5 | -8.5 |
| 10 | 11.9 | -1.9 |
| 50 | 33.5 | 16.5 |
| 100 | 67.0 | 33.0 |
| Extracellular Conc. | 25 ng/mL | |
| In Vivo Recovery | 34% |
Visualizations
Caption: Experimental workflow for in vivo microdialysis of this compound.
Caption: Simplified signaling pathway of the adenosine A2A receptor.
References
- 1. selectscience.net [selectscience.net]
- 2. bio.uni-stuttgart.de [bio.uni-stuttgart.de]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Adenosinergic modulation of rat basal forebrain neurons during sleep and waking: neuronal recording with microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goums.ac.ir [goums.ac.ir]
- 8. waters.com [waters.com]
- 9. myadlm.org [myadlm.org]
Audience: Researchers, scientists, and drug development professionals.
An Application Note and Protocol for PET Imaging of Adenosine A2A Receptors with Radiolabeled Preladenant Ligands
Introduction
The adenosine A2A receptor (A2AR) is a G-protein coupled receptor that has emerged as a significant therapeutic target for a variety of disorders, including Parkinson's disease, depression, and inflammatory conditions.[1][2] Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification and visualization of receptor density and occupancy.[[“]]
Preladenant is a potent and selective antagonist for the A2AR. When labeled with a positron-emitting radionuclide such as Carbon-11 ([¹¹C]preladenant), it becomes a valuable tool for mapping A2A receptors in the living brain.[2][4][5] This document provides detailed application notes and protocols for PET imaging using [¹¹C]preladenant to study the adenosine A2A receptor, summarizing key quantitative data and experimental procedures from preclinical studies. These protocols are intended to guide researchers in designing and executing similar in vivo imaging experiments.
Adenosine A2A Receptor Signaling Pathway
The A2A receptor is primarily coupled to the Gs alpha subunit of the G-protein complex.[6][7] Upon binding of an agonist like adenosine, the receptor activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][8] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and other downstream effectors, modulating various cellular processes.[6][9][10] In the central nervous system, particularly the striatum, A2A receptors form heteromers with dopamine D2 receptors, creating an antagonistic interaction that is crucial for motor control.[11]
Caption: Adenosine A2A Receptor Gs-coupled signaling cascade.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical PET studies using [¹¹C]preladenant in rats and monkeys.
Table 1: Biodistribution of [¹¹C]Preladenant in Wistar Rats
This table presents the percentage of injected activity (%IA) in major organs at various time points post-injection, derived from ex vivo organ harvesting.
| Organ | 5 min | 15 min | 30 min | 60 min | 90 min |
| Liver | 28.6 ± 9.5 | 22.4 ± 4.5 | 16.0 ± 2.6 | 11.2 ± 1.8 | 8.8 ± 1.5 |
| Kidneys | 3.5 ± 0.6 | 2.5 ± 0.4 | 1.8 ± 0.3 | 1.1 ± 0.2 | 0.8 ± 0.1 |
| Lungs | 2.1 ± 0.4 | 1.1 ± 0.2 | 0.7 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 |
| Heart | 1.5 ± 0.3 | 0.8 ± 0.1 | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.0 |
| Spleen | 1.0 ± 0.2 | 0.8 ± 0.1 | 0.6 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 |
| Brain | 0.9 ± 0.1 | 0.6 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.0 | 0.2 ± 0.0 |
| Data are presented as mean ± SD. Sourced from reference[1]. |
Table 2: Human Radiation Dosimetry Estimates from Rat Data
These estimates were calculated using OLINDA/EXM 1.1 software based on biodistribution data from rats.[1][12]
| Parameter | Value | Unit |
| Effective Dose (ED) | 5.6 | µSv/MBq |
| Critical Organ | Small Intestine | - |
| Dose to Critical Organ | 25 | µSv/MBq |
| Estimated Dose for 370 MBq Injection | ~2.07 | mSv |
| The effective dose is comparable to other ¹¹C-labeled PET tracers. Sourced from references[1][12]. |
Table 3: In Vivo Kinetic Parameters of [¹¹C]Preladenant in Monkey Brain
This table shows the total distribution volume (V_T) and non-displaceable binding potential (BP_ND) in key brain regions. The cerebellum is used as a reference region due to its low A2A receptor density.[4][13][14]
| Brain Region | Total Distribution Volume (V_T) | Binding Potential (BP_ND) |
| Putamen | ~7.4 | ~5.3 |
| Caudate | ~5.8 | ~4.3 |
| Cerebellum (Reference) | ~1.3 | - |
| V_T was determined using a 2-tissue-compartment model. BP_ND was estimated using a simplified reference tissue model (SRTM). Sourced from references[13][14]. |
Experimental Protocols
Protocol 1: Radiosynthesis of [¹¹C]Preladenant
[¹¹C]Preladenant is typically synthesized via O-[¹¹C]methylation of its corresponding desmethyl precursor using [¹¹C]methyl triflate or [¹¹C]methyl iodide.
Materials:
-
Desmethyl-preladenant precursor
-
[¹¹C]CO₂ produced from a cyclotron
-
Lithium aluminum hydride (LiAlH₄) or similar reducing agent
-
Hydriodic acid (HI) or Triflic anhydride
-
Anhydrous solvent (e.g., Acetone, DMF)
-
Base (e.g., NaOH, Proton-Sponge®)
-
HPLC system for purification
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Sterile phosphate-buffered saline (PBS), pH 7.4 for formulation
Procedure:
-
Production of [¹¹C]Methyl Iodide/Triflate:
-
[¹¹C]CO₂ is trapped and reduced to [¹¹C]CH₄.
-
[¹¹C]CH₄ is reacted with iodine or passed over heated triflic acid anhydride to produce [¹¹C]CH₃I or [¹¹C]CH₃OTf.
-
-
Radiolabeling Reaction:
-
The desmethyl-preladenant precursor is dissolved in an appropriate anhydrous solvent.
-
The gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf is bubbled through the precursor solution in the presence of a base.
-
The reaction is heated (e.g., 80-120°C) for several minutes to facilitate the methylation.
-
-
Purification:
-
The crude reaction mixture is purified using semi-preparative HPLC to isolate [¹¹C]preladenant from unreacted precursor and byproducts.
-
-
Formulation:
-
The HPLC fraction containing the product is collected, the organic solvent is removed by evaporation, and the residue is reconstituted in a sterile, injectable solution (e.g., PBS with a small amount of ethanol).
-
-
Quality Control:
-
The final product's radiochemical purity should be >98% as determined by analytical HPLC.
-
Specific activity should be determined and recorded (e.g., 122 ± 28 GBq/µmol).[1]
-
Protocol 2: Preclinical PET/CT Imaging
This protocol is a generalized procedure based on studies in rats and monkeys.[1][13][14]
Animal Preparation:
-
Fast animals for 4-6 hours before scanning to reduce metabolic variability, but allow free access to water.
-
Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane). Maintain anesthesia throughout the scan.
-
Place a catheter in a tail vein for radiotracer injection.
-
Position the animal on the scanner bed. Monitor vital signs (respiration, temperature) throughout the procedure.
PET/CT Acquisition:
-
CT Scan: Perform a low-dose CT scan for anatomical co-registration and attenuation correction prior to the PET scan.[1]
-
Radiotracer Injection: Administer a bolus injection of [¹¹C]preladenant via the tail vein catheter. The injected dose should be appropriate for the animal and scanner sensitivity (e.g., 54 ± 20 MBq for rats).[1]
-
Dynamic PET Scan: Start a dynamic PET scan acquisition simultaneously with the injection.
-
Blood Sampling (for Arterial Input Function): For full kinetic modeling, arterial blood samples may be required to measure the concentration of radiotracer in plasma over time.[13][14]
Protocol 3: PET Data Analysis and Quantification
Image Reconstruction:
-
Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM, MLEM).
-
Correct the data for attenuation (using the CT scan), scatter, and decay.
Image Analysis:
-
Co-register the PET images to the corresponding CT or a standard MRI atlas for anatomical reference.
-
Draw volumes of interest (VOIs) on the target regions (e.g., putamen, caudate) and the reference region (cerebellum).[1]
-
Generate time-activity curves (TACs) for each VOI, representing the concentration of radioactivity over time.
Kinetic Modeling:
-
Simplified Reference Tissue Model (SRTM): This model is often used when a suitable reference region (with negligible specific binding) is available, like the cerebellum for [¹¹C]preladenant.[4][13] It does not require arterial blood sampling and directly estimates the binding potential (BP_ND).
-
Compartmental Models (e.g., 2-Tissue Compartment Model): These models require an arterial input function and can estimate microparameters like the rates of transfer between compartments and the total distribution volume (V_T).[13][14]
Experimental Workflow Visualization
The following diagram outlines the logical flow of a typical preclinical PET imaging study with [¹¹C]preladenant.
Caption: Standardized workflow for a preclinical PET imaging study.
References
- 1. Radiation Dosimetry of a Novel Adenosine A2A Receptor Radioligand [11C]Preladenant Based on PET/CT Imaging and Ex Vivo Biodistribution in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. consensus.app [consensus.app]
- 4. In Vivo Positron Emission Tomography Imaging of Adenosine A2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of a Novel 18F-Labeled Radiotracer for PET Imaging of the Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
- 10. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Effects of an Adenosine A2A Receptor Antagonist on Striatal Dopamine D2-Type Receptor Availability: A Randomized Control Study Using Positron Emission Tomography [frontiersin.org]
- 12. Radiation Dosimetry of a Novel Adenosine A2A Receptor Radioligand [11C]Preladenant Based on PET/CT Imaging and Ex Vivo Biodistribution in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vivo Evaluation of 11C-Preladenant for PET Imaging of Adenosine A2A Receptors in the Conscious Monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
Troubleshooting & Optimization
Preventing Preladenant-d3 degradation in solution
Welcome to the technical support center for Preladenant-d3. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution, ensuring the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2] It is advised to use fresh, high-purity, anhydrous DMSO, as the presence of moisture can significantly impact the solubility of the compound.[1][2]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C, which should maintain stability for up to one year.[2] For shorter-term storage, -20°C is acceptable for up to one month.[2] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2]
Q3: My this compound solution has been stored at room temperature for an extended period. Is it still viable?
A3: Extended storage at room temperature is not recommended and may lead to degradation. The stability of this compound at room temperature in solution has not been extensively documented. It is advisable to perform a quality control check, such as HPLC-MS, to assess the purity of the solution before use. If degradation is suspected, it is best to prepare a fresh solution.
Q4: I observe unexpected peaks in my chromatogram when analyzing my samples. Could this be due to this compound degradation?
A4: Yes, the appearance of new peaks in your chromatogram is a common indicator of compound degradation. Forced degradation studies on the parent compound, Preladenant (SCH 420814), have shown that it can form several degradation products under stress conditions such as exposure to acid, base, oxidation, heat, and light.[3][4]
Q5: How can I minimize the risk of degradation during my experiments?
A5: To minimize degradation, adhere to the following best practices:
-
Store stock solutions at the recommended low temperatures (-20°C or -80°C).[2]
-
Avoid repeated freeze-thaw cycles by preparing aliquots.[2]
-
Protect solutions from prolonged exposure to light and high temperatures during experiments.
-
Prepare working solutions fresh from a stock solution just before use.
-
Be mindful of the pH of your experimental buffers, as highly acidic or basic conditions can promote hydrolysis.[3][5]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to this compound degradation.
| Observed Issue | Potential Cause | Recommended Action |
| Reduced or inconsistent biological activity in assays. | Degradation of this compound leading to a lower effective concentration. | 1. Prepare a fresh stock solution of this compound from solid material. 2. Verify the concentration of the new stock solution using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC). 3. Re-run the experiment with the freshly prepared solution. |
| Appearance of unknown peaks in HPLC or LC-MS analysis. | Formation of degradation products. | 1. Compare the chromatogram of the suspect solution to a freshly prepared standard. 2. Consider potential stress factors in your experimental workflow (e.g., pH, temperature, light exposure). 3. If possible, use mass spectrometry to obtain mass-to-charge ratios of the unknown peaks to help identify potential degradation products. A study on the parent compound identified ten potential degradation products.[4] |
| Precipitation observed in the stock solution upon thawing. | Poor solubility, possibly due to solvent quality or concentration exceeding solubility limits. | 1. Ensure the use of fresh, anhydrous DMSO.[1][2] 2. Gently warm the solution and use sonication to aid in re-dissolving the compound.[1] 3. If precipitation persists, consider preparing a new stock solution at a slightly lower concentration. |
| Discoloration of the solution. | Potential oxidative or photolytic degradation. | 1. Discard the discolored solution. 2. Prepare a fresh solution and store it in an amber vial or otherwise protect it from light. 3. When preparing solutions, consider purging with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.[3][6]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a PDA or DAD detector and a mass spectrometer (MS)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[5]
-
Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 48 hours.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated HPLC-MS method to separate and identify the parent compound and any degradation products.
-
-
Data Evaluation:
-
Determine the percentage of degradation for this compound under each stress condition.
-
Characterize the major degradation products using their retention times, UV spectra, and mass spectral data.[4]
-
Expected Outcome: This study will provide insights into the degradation profile of this compound, helping to identify conditions that should be avoided during its handling and use.[3] The data can also be used to validate a stability-indicating analytical method.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. Characterization of major degradation products of an adenosine A2A receptor antagonist under stressed conditions by LC-MS and FT tandem MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
Troubleshooting Low Signal in Preladenant-d3 Binding Assays: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal in Preladenant-d3 binding assays. The information is tailored for scientists and professionals in drug development utilizing this potent and selective adenosine A2A receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in binding assays?
Preladenant is a selective antagonist of the human adenosine A2A receptor with a high affinity, exhibiting a Ki of 1.1 nM.[1] The deuterated form, this compound, is often used as an internal standard in mass spectrometry-based assays or as a stable-labeled competitor in binding assays to ensure accurate quantification and minimize variability.
Q2: What is the mechanism of action of the adenosine A2A receptor?
The adenosine A2A receptor is a G-protein coupled receptor (GPCR).[2] When activated by an agonist, it couples to the Gs protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP).[3] Preladenant acts as a competitive antagonist, blocking this signaling pathway.[1]
Q3: What are the critical components of a this compound binding assay?
A typical this compound binding assay involves:
-
A source of adenosine A2A receptors: This is usually a membrane preparation from cells or tissues endogenously expressing or overexpressing the receptor.[4][5]
-
A radiolabeled ligand: A high-affinity radioligand that specifically binds to the A2A receptor is required.
-
This compound: Used as a competitor to determine its binding affinity (Ki).
-
Assay buffer: A buffer system that maintains the stability and functionality of the receptor and ligands.
-
A method to separate bound from free radioligand: This is commonly achieved through rapid filtration.[6]
-
A detection system: A scintillation counter is used to measure the radioactivity of the bound radioligand.
Q4: What are some common causes of low signal in radioligand binding assays?
Low signal in radioligand binding assays can stem from various factors including poor quality of reagents, suboptimal assay conditions, and improper sample handling.[7] Specific issues can include high background noise, which can mask the specific signal.[7]
Troubleshooting Guide for Low Signal
Low signal in your this compound binding assay can be frustrating. This guide provides a systematic approach to identifying and resolving the most common issues.
Problem 1: Low Total Binding Counts
If the total counts per minute (CPM) in your assay wells are low, it indicates a general problem with the assay components or setup.
| Potential Cause | Recommended Solution |
| Degraded Radioligand | Verify the age and storage conditions of your radioligand. Perform a fresh dilution from a stock solution. Consider purchasing a new batch if the current one is old or has been stored improperly. |
| Inactive Receptor Preparation | Ensure that the membrane preparations have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles. Prepare fresh membranes and quantify the protein concentration. |
| Insufficient Receptor Concentration | The amount of receptor in the assay may be too low to produce a detectable signal. Increase the amount of membrane protein per well.[8] |
| Suboptimal Incubation Time | The binding reaction may not have reached equilibrium. Increase the incubation time to allow for sufficient association of the radioligand with the receptor.[9] |
| Incorrect Incubation Temperature | Temperature can significantly affect binding kinetics. Ensure the incubation is carried out at the recommended temperature. Binding with radioligands in living cells was attempted but to my knowledge was abandoned. Instead membrane preparations are instrumental for binding studies.[8] |
| Filter Washing Issues | Over-washing during the filtration step can cause dissociation of the radioligand from the receptor. Reduce the number or duration of washes. Ensure the wash buffer is ice-cold to minimize dissociation. |
Problem 2: High Non-Specific Binding (NSB)
High NSB can obscure the specific binding signal, leading to a low apparent signal.
| Potential Cause | Recommended Solution |
| Radioligand Sticking to Filters/Plates | Pre-soak the filters in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.[6] |
| Hydrophobic Radioligand | Add a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) or bovine serum albumin (BSA) (e.g., 0.1%) to the assay buffer to reduce hydrophobic interactions. |
| Inappropriate Blocking Agent | If using whole cells or a less pure membrane preparation, consider adding a blocking agent to the buffer to minimize binding to non-receptor components. |
| Concentration of Radioligand is Too High | Using a radioligand concentration significantly above its Kd can lead to increased non-specific binding. Use a concentration at or below the Kd for competition assays.[10] |
Problem 3: Low Specific Binding (Total Binding is Adequate)
This scenario suggests that while the radioligand is binding, it is not being effectively displaced by the competitor (this compound), or the specific interaction is weak.
| Potential Cause | Recommended Solution |
| Inactive this compound | Check the purity and storage conditions of your this compound stock. Prepare a fresh dilution. |
| Incorrect Competitor Concentration Range | The concentration range of this compound may be too low to effectively compete with the radioligand. Extend the concentration range to higher values. |
| Assay Buffer Composition | The ionic strength and pH of the buffer can influence ligand binding. Ensure the buffer composition is appropriate for the A2A receptor.[11] |
| Presence of Endogenous Ligands | If using tissue homogenates, endogenous adenosine may be present and competing for binding. Consider adding adenosine deaminase to the assay buffer to degrade endogenous adenosine. |
Experimental Protocols
Detailed Methodology for a this compound Competition Binding Assay
This protocol is a general guideline and may require optimization for your specific experimental conditions.
1. Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Radioligand: e.g., [³H]-ZM241385 (a commonly used A2A receptor antagonist radioligand).
-
Competitor: this compound.
-
Receptor Source: Membrane preparation from cells expressing the human adenosine A2A receptor.
-
Scintillation Cocktail.
2. Membrane Preparation:
-
Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge at low speed (e.g., 500 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane aliquots at -80°C.
3. Binding Assay Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-labeled competitor (e.g., 10 µM ZM241385) for non-specific binding.
-
50 µL of the this compound dilutions.
-
50 µL of the radioligand solution (at a concentration close to its Kd).
-
100 µL of the membrane preparation (containing a predetermined optimal amount of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through GF/B or GF/C glass fiber filters pre-soaked in 0.3% PEI.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 3 x 3 mL).
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
References
- 1. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiation Dosimetry of a Novel Adenosine A2A Receptor Radioligand [11C]Preladenant Based on PET/CT Imaging and Ex Vivo Biodistribution in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. TPC - Bmax and KD [turkupetcentre.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. juser.fz-juelich.de [juser.fz-juelich.de]
- 9. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of two affinity states of adenosine A2a receptors with a new radioligand, 2-[2-(4-amino-3-[125I]iodophenyl)ethylamino]adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of buffer composition on biochemical, morphological and mechanical parameters: A tare before dielectrophoretic cell separation and isolation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Preladenant-d3 Concentration for Cell Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Preladenant-d3 in cell-based assays. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this potent and selective adenosine A2A receptor antagonist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a deuterated form of Preladenant, a potent and selective antagonist of the human adenosine A2A receptor (A2AR).[1][2][3] The A2A receptor is a G protein-coupled receptor (GPCR) that, upon activation by adenosine, couples to the Gs protein, stimulating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[4][5] By competitively binding to the A2A receptor, Preladenant blocks this signaling cascade, thereby inhibiting the effects of adenosine.[1][5] This mechanism is crucial in various physiological processes, including neurotransmission and immune responses.[4][5][6]
Q2: What is the recommended solvent for preparing this compound stock solutions?
This compound has poor solubility in water.[3] Therefore, it is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO).[3][7] A stock solution of at least 8 mg/mL (15.88 mM) in fresh, moisture-free DMSO can be achieved.[3] For higher concentrations, warming the solution at 37°C and/or sonication may aid in dissolution.[7]
Q3: How should I store this compound stock solutions?
Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[2] For long-term storage, it is recommended to keep the aliquots at -20°C for up to one year or -80°C for up to two years.[2]
Q4: What are typical working concentrations for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell type, assay conditions, and the specific research question. However, based on its high potency, concentrations in the low nanomolar to low micromolar range are typically effective. For instance, in cAMP accumulation assays designed to antagonize an A2A receptor agonist, a concentration of 1 µM has been used effectively.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in culture medium | Low aqueous solubility of this compound. High final concentration of DMSO in the medium. | Ensure the final DMSO concentration in your cell culture medium does not exceed 0.5% to avoid solvent toxicity.[8] Prepare intermediate dilutions of your this compound stock solution in culture medium before adding to the final cell culture plate. Consider using a carrier protein like bovine serum albumin (BSA) in your assay buffer, which can help maintain the solubility of hydrophobic compounds. |
| Inconsistent or unexpected experimental results | Degradation of this compound stock solution. Variability in cell passage number or health. Inconsistent incubation times or assay conditions. | Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] Use cells within a consistent and low passage number range for your experiments.[7] Standardize all incubation times, temperatures, and reagent concentrations across experiments. |
| High background signal or low signal-to-noise ratio in assays | Non-specific binding of this compound. Assay interference. | Include appropriate vehicle controls (e.g., medium with the same final DMSO concentration) in your experimental design.[8] If using a fluorescence-based assay, check for any intrinsic fluorescence of this compound at the excitation and emission wavelengths used. |
| Observed cytotoxicity at expected therapeutic concentrations | Off-target effects at higher concentrations. Cell line sensitivity to the compound or DMSO. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration range of this compound for your specific cell line. Lower the concentration of this compound and/or the final DMSO concentration. Ensure the final DMSO concentration is below cytotoxic levels for your cells (typically <0.5%).[8] |
Quantitative Data Summary
The following table summarizes key quantitative data for Preladenant.
| Parameter | Value | Cell Line/System | Reference |
| Ki (Inhibition Constant) | 1.1 nM | Human Adenosine A2A Receptor | [1][3] |
| Kb (Dissociation Constant) | 1.3 nM | Human A2A Receptor Expressing Cells | [2] |
| Selectivity | >1000-fold over A1, A2B, and A3 adenosine receptors | Various receptor binding assays | [9] |
| Solubility in DMSO | 8 mg/mL (15.88 mM) | N/A | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[7]
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.[2]
-
Protocol 2: A2A Receptor Antagonist-Mediated Inhibition of cAMP Accumulation Assay
This protocol is designed to measure the ability of this compound to antagonize the effect of an A2A receptor agonist (e.g., CGS-21680) on intracellular cAMP levels.
-
Cell Seeding:
-
Seed HEK293 cells stably expressing the human A2A receptor (or another suitable cell line) into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a 5% CO2 incubator overnight.
-
-
Assay Procedure:
-
Wash the cells once with pre-warmed serum-free medium or a suitable assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX or 50 µM zardaverine) to each well and incubate for 15-30 minutes at 37°C to prevent cAMP degradation.[10][11]
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (assay buffer with the same final DMSO concentration).
-
Prepare the A2A receptor agonist (e.g., CGS-21680) at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the agonist to all wells except for the negative control wells (which receive only assay buffer).
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.
-
Visualizations
References
- 1. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorinated Adenosine A2A Receptor Antagonists Inspired by Preladenant as Potential Cancer Immunotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. openmedscience.com [openmedscience.com]
- 10. Experimental and computational analysis of biased agonism on full-length and a C-terminally truncated adenosine A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissociation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preladenant-d3 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Preladenant-d3 in in vivo experiments. Our goal is to help you minimize off-target effects and ensure the successful execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Preladenant?
A1: Preladenant is a potent and highly selective antagonist of the adenosine A2A receptor.[1] The "-d3" designation in this compound indicates that three hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling is a common strategy in drug development to alter the pharmacokinetic profile of a compound. Deuteration can slow down the rate of metabolic degradation, potentially leading to a longer half-life and increased exposure in vivo. While the fundamental pharmacological activity of this compound is expected to be identical to that of Preladenant, its metabolic fate and pharmacokinetic properties may differ.
Q2: What are the known on-target effects of this compound?
A2: As a selective adenosine A2A receptor antagonist, this compound is designed to block the signaling of the A2A receptor. These receptors are prominently expressed in the basal ganglia and on immune cells.[2] By inhibiting the A2A receptor, this compound can modulate neurotransmission and immune responses. In preclinical models of Parkinson's disease, Preladenant has been shown to improve motor function.[3] In the context of immuno-oncology, blocking A2A receptors on immune cells can reverse adenosine-mediated immunosuppression within the tumor microenvironment, thereby enhancing anti-tumor immunity.[4]
Q3: What are the potential off-target effects of this compound?
A3: Preladenant is known for its high selectivity for the adenosine A2A receptor, with over 1000-fold greater affinity for A2A compared to A1, A2B, and A3 adenosine receptor subtypes.[1] This high selectivity suggests that direct off-target effects at other adenosine receptors are unlikely at therapeutic concentrations. However, as with any small molecule, the possibility of interactions with other unforeseen receptors, ion channels, or enzymes cannot be entirely ruled out, especially at higher doses. It is crucial to perform dose-response studies to identify a therapeutic window that minimizes potential off-target activity. One study noted that Preladenant is an inverse agonist, preferentially binding to the inactive state of the A2A receptor.[5]
Q4: How can I minimize the risk of off-target effects in my in vivo experiments?
A4: To minimize off-target effects, it is recommended to:
-
Use the lowest effective dose: Conduct thorough dose-response studies to determine the minimal concentration of this compound required to achieve the desired on-target effect.
-
Optimize the route of administration: The choice of administration route (e.g., oral, intravenous, intraperitoneal) can influence the drug's biodistribution and concentration in different tissues, thereby affecting its potential for off-target interactions.
-
Careful selection of animal models: Use well-characterized animal models relevant to your research question to ensure that the observed effects are translatable and not due to species-specific off-target activities.
-
Include appropriate controls: Always include vehicle-treated control groups to distinguish the effects of this compound from those of the vehicle. Consider using a structurally related but inactive compound as an additional negative control.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Phenotype or Adverse Events | Off-target pharmacological effects | - Review the literature for known off-target activities of adenosine A2A receptor antagonists. - Perform a dose-de-escalation study to see if the effect is dose-dependent. - Consider using a different, structurally unrelated A2A antagonist as a comparator to see if the effect is specific to this compound's chemical scaffold. |
| Vehicle-related toxicity | - Run a vehicle-only control group for a sufficient duration to assess for any vehicle-induced effects. - Test alternative, well-tolerated vehicle formulations. | |
| Metabolite-induced effects | - Characterize the metabolite profile of this compound in your animal model. The deuteration may alter the metabolic pathway compared to Preladenant. | |
| Lack of Efficacy | Inadequate dose or exposure | - Confirm the dose calculations and administration technique. - Perform pharmacokinetic studies to measure the plasma and tissue concentrations of this compound to ensure adequate exposure at the target site. - Increase the dose in a stepwise manner, carefully monitoring for any adverse effects. |
| Poor bioavailability | - If using oral administration, consider switching to a parenteral route (e.g., intravenous or intraperitoneal) to bypass first-pass metabolism and ensure complete bioavailability. | |
| Compound instability | - Verify the stability of this compound in the chosen vehicle over the duration of the experiment. - Prepare fresh dosing solutions for each administration. | |
| High Variability in Results | Inconsistent dosing | - Ensure accurate and consistent administration of the compound. For oral gavage, use appropriate techniques to minimize stress and ensure complete delivery of the dose. |
| Biological variability | - Increase the number of animals per group to improve statistical power. - Ensure that animals are age- and sex-matched and housed under standardized conditions. |
Quantitative Data
Table 1: In Vitro Receptor Binding Affinity of Preladenant
| Receptor Subtype | Ki (nM) | Selectivity vs. A2A |
| Adenosine A2A | 1.1[1] | - |
| Adenosine A1 | >1000[6] | >909-fold |
| Adenosine A2B | >1700[6] | >1545-fold |
| Adenosine A3 | >1000[6] | >909-fold |
Table 2: In Vivo Efficacy Data for Preladenant in Animal Models
| Animal Model | Species | Administration Route | Dose Range | Observed Effect |
| Parkinson's Disease Model (MPTP-treated) | Cynomolgus Monkey | Oral (PO) | 1 or 3 mg/kg | Improved motor ability without dyskinesia.[3] |
| Haloperidol-induced Extrapyramidal Symptoms | Cebus apella Monkey | Oral (PO) | 0.3 - 3.0 mg/kg | Delayed onset of extrapyramidal symptoms. |
| 6-OHDA Lesioned Model of Parkinson's Disease | Rat | Oral (p.o.) | 3 mg/kg | Potentiation of L-dopa induced turning behavior.[7] |
| PET Imaging (Receptor Occupancy) | Rhesus Monkey | Intravenous (IV) | 1 mg/kg | Complete blockade of A2A receptors.[8] |
| PET Imaging (Receptor Occupancy) | Rat | Intraperitoneal (i.p.) | 0.044 - 0.062 mg/kg (ED50 of KW-6002) | Significant A2A receptor occupancy.[2] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Rodent Model
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Animal Model: Select an appropriate rodent model for your research question (e.g., 6-OHDA lesioned rats for Parkinson's disease, tumor-bearing mice for immuno-oncology).
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO.
-
For oral administration, a common vehicle is a suspension in 0.5% carboxymethylcellulose (CMC) in water.[3] The final concentration of DMSO in the dosing solution should be kept to a minimum (ideally <5%) to avoid vehicle-related toxicity.
-
-
Dosing:
-
Route of Administration: Oral gavage is a common route for Preladenant.
-
Dose: Based on literature for Preladenant, a starting dose in the range of 1-10 mg/kg for rodents can be considered. A dose-response study is highly recommended.
-
Frequency: Once or twice daily dosing is typical, depending on the pharmacokinetic profile of this compound in the chosen species.
-
-
Experimental Groups:
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Group 1: Vehicle control
-
Group 2: this compound (low dose)
-
Group 3: this compound (mid dose)
-
Group 4: this compound (high dose)
-
(Optional) Group 5: Positive control (a known active compound for the model)
-
-
Efficacy Assessment: Monitor relevant endpoints for the chosen disease model (e.g., behavioral tests for neurological models, tumor volume measurements for oncology models) at predetermined time points.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis (Optional but Recommended):
-
Collect blood samples at various time points after dosing to determine the plasma concentration of this compound.
-
Collect tissue samples at the end of the study to measure drug concentration at the target site.
-
Protocol 2: In Vivo Acute Toxicity Study in Rodents
-
Animals: Use healthy, young adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Compound Preparation: Prepare this compound in a well-tolerated vehicle as described in Protocol 1.
-
Dosing:
-
Administer a single high dose of this compound. This dose should be significantly higher than the anticipated therapeutic dose. A limit dose of 2000 mg/kg is often used in acute toxicity studies.
-
-
Observations:
-
Monitor the animals closely for any signs of toxicity (e.g., changes in behavior, posture, breathing, and physical appearance) continuously for the first 4 hours after dosing and then daily for 14 days.
-
Record body weight before dosing and at regular intervals throughout the 14-day observation period.
-
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals to examine for any abnormalities in organs and tissues.
Visualizations
Caption: Adenosine A2A Receptor Signaling Pathway and this compound Inhibition.
Caption: General In Vivo Experimental Workflow for this compound.
Caption: Troubleshooting Logic for Unexpected In Vivo Results with this compound.
References
- 1. openmedscience.com [openmedscience.com]
- 2. In vivo evaluation of [11C]preladenant positron emission tomography for quantification of adenosine A2A receptors in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preladenant, a novel adenosine A(2A) receptor antagonist for the potential treatment of parkinsonism and other disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorinated Adenosine A2A Receptor Antagonists Inspired by Preladenant as Potential Cancer Immunotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: Overcoming Matrix Effects in Preladenant-d3 Bioanalysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the bioanalysis of Preladenant-d3, with a specific focus on mitigating matrix effects in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the bioanalysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, by co-eluting endogenous components from the biological sample (e.g., plasma, urine).[1][2][3] These effects can manifest as ion suppression or enhancement, leading to inaccurate and imprecise quantification.[2][3] For this compound, which is a deuterated internal standard, it is crucial to ensure that matrix effects do not disproportionately affect the analyte versus the standard, which could compromise the reliability of the assay.
Q2: What are the most common sources of matrix effects in plasma-based assays for this compound?
A2: The primary sources of matrix effects in plasma are phospholipids, salts, and endogenous metabolites.[2][4] These components can co-elute with this compound and interfere with the ionization process in the mass spectrometer source, particularly when using electrospray ionization (ESI).[5]
Q3: How can I qualitatively assess for the presence of matrix effects in my this compound assay?
A3: A common qualitative method is the post-column infusion experiment.[2] In this technique, a constant flow of this compound solution is infused into the LC eluent post-column, while a blank, extracted matrix sample is injected. Any suppression or enhancement of the constant analyte signal at the retention time of interfering components indicates the presence of matrix effects.
Q4: What is the standard quantitative method to evaluate the matrix effect for this compound?
A4: The "post-extraction spike" method is the gold standard for quantifying matrix effects.[2][4] This involves comparing the peak area of this compound spiked into an extracted blank matrix to the peak area of this compound in a neat solution at the same concentration. The ratio of these peak areas is the matrix factor (MF). An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your this compound bioanalysis experiments.
Issue 1: Poor reproducibility and high variability in quality control (QC) samples.
This issue often points towards inconsistent matrix effects between different sample lots.
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for high variability in QC samples.
Issue 2: Low signal intensity or loss of sensitivity for this compound.
This is a classic symptom of ion suppression.
Troubleshooting Workflow:
References
Enhancing the stability of Preladenant-d3 stock solutions
This guide provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of Preladenant-d3 stock solutions. Following these recommendations will help ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the deuterated form of Preladenant (also known as SCH 420814). It is a potent, competitive, and highly selective antagonist of the human adenosine A2A receptor.[1] The deuterium labeling is on the methoxy group (-OCD₃), which provides a distinct mass signature for use in mass spectrometry-based analytical applications, such as pharmacokinetic studies, without altering the compound's biological activity.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). This compound is readily soluble in DMSO, while it is reported to be insoluble in water and ethanol. To minimize degradation, always use fresh, anhydrous grade DMSO, as absorbed moisture can compromise the stability of the compound.
Q3: How should I store this compound stock solutions?
A3: For optimal stability, stock solutions should be stored in tightly sealed vials at low temperatures. It is recommended to store solutions at -20°C for up to one year or at -80°C for up to two years.[2] To prevent contamination and degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes immediately after preparation.[2]
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is not widely published, many complex organic molecules are sensitive to light. As a general best practice, stock solutions should be stored in amber vials or tubes, or in a container wrapped in foil to protect them from light exposure, which can cause photodegradation.[3][4]
Q5: How many freeze-thaw cycles can a this compound stock solution withstand?
A5: There is no specific data on the maximum number of freeze-thaw cycles for this compound. However, repeated cycling can introduce moisture and promote degradation or precipitation. The best practice is to avoid freeze-thaw cycles altogether by preparing single-use aliquots after the initial preparation of the stock solution.[2]
Q6: What are the visual signs of degradation or instability in a stock solution?
A6: Visual indicators of potential degradation or instability include the appearance of cloudiness, precipitation/crystals (especially after warming to room temperature), or a change in color. If any of these are observed, the solution's integrity may be compromised, and it should be discarded or re-evaluated for purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitate observed in the vial after thawing. | 1. The compound has precipitated out of solution due to exceeding its solubility limit at low temperatures. 2. The solvent (DMSO) may have absorbed water, reducing solubility. | 1. Warm the vial to room temperature (or 37°C) and vortex or sonicate gently to redissolve the compound completely before use.[5] 2. Ensure the solution is completely clear before making dilutions. 3. If the precipitate does not redissolve, the solution may be supersaturated or degraded. It is safer to prepare a fresh stock solution. |
| Inconsistent or non-reproducible experimental results. | 1. The actual concentration of the stock solution is lower than expected due to degradation. 2. The stock solution was not fully thawed and mixed, leading to inaccurate pipetting from a concentration gradient. 3. Multiple freeze-thaw cycles have compromised the compound's integrity. | 1. Prepare a fresh stock solution from solid material. 2. Always ensure the entire stock solution is liquid and vortexed gently before taking an aliquot. 3. Implement a single-use aliquot system for storing stock solutions. 4. Perform a stability assessment using HPLC to check the purity of the current stock solution (see Protocol 2).[6] |
| The stock solution has changed color. | Chemical degradation has occurred, leading to the formation of chromophoric (colored) byproducts. | Discard the solution immediately and prepare a fresh stock. A color change is a strong indicator of chemical instability. |
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO | High solubility; minimizes hydrolytic degradation. |
| Concentration | 1-10 mM (e.g., 5 mg/mL) | A common concentration range for stock solutions that is easily diluted for working solutions. |
| Temperature | -20°C (Long-term) -80°C (Extended-term) | Low temperatures slow down chemical degradation processes.[7] Recommended for up to 1 year at -20°C and 2 years at -80°C.[2] |
| Container | Tightly sealed, amber glass vials or polypropylene tubes. | Prevents solvent evaporation, moisture entry, and protects from light.[3] |
| Storage Practice | Prepare single-use aliquots. | Avoids repeated freeze-thaw cycles and reduces the risk of contamination.[2] |
Table 2: Factors Influencing the Stability of this compound Stock Solutions
| Factor | Effect on Stability | Mitigation Strategy |
| Water/Moisture | Can promote hydrolysis of the compound or affect solubility in DMSO. | Use anhydrous grade DMSO. Store in tightly sealed containers with desiccant if necessary. |
| Temperature | Higher temperatures accelerate the rate of chemical degradation. | Store stock solutions at -20°C or -80°C.[7] Thaw only when needed and keep on ice during use. |
| Light | Can provide the energy to initiate photodegradation reactions. | Store in amber vials or wrap containers in aluminum foil.[3] Avoid prolonged exposure to ambient light. |
| Oxygen | Can lead to oxidative degradation of the molecule. | After preparing the solution, consider overlaying the aliquot with an inert gas like argon or nitrogen before sealing, especially for very long-term storage. |
| pH | Extreme pH can catalyze degradation. The parent compound has known degradation pathways under stress conditions. | Use neutral, anhydrous solvents like DMSO. Avoid aqueous solutions with acidic or basic buffers for long-term storage. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (e.g., 10 mM)
-
Pre-analysis: Equilibrate the vial of solid this compound (MW: 506.57 g/mol ) to room temperature for at least 15 minutes before opening to prevent moisture condensation.
-
Weighing: Accurately weigh a desired amount of the compound (e.g., 5.07 mg) in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration. For 5.07 mg to make a 10 mM solution, add 1.0 mL of DMSO.
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.
-
Aliquoting: Dispense the stock solution into single-use, tightly sealed, light-protecting (amber) vials in volumes appropriate for your experiments (e.g., 20 µL aliquots).
-
Storage: Clearly label all aliquots with the compound name, concentration, date, and solvent. Immediately place them in storage at -20°C or -80°C.
Protocol 2: Assessment of Stock Solution Stability by HPLC
This protocol provides a general framework for a stability study. Specific parameters like column type and mobile phase may need optimization.
-
Objective: To determine the purity of a this compound stock solution over time under specific storage conditions.
-
Initial Analysis (T=0): Immediately after preparing the stock solution (Protocol 1), take one aliquot for immediate analysis.
-
Dilute the stock solution to a suitable concentration (e.g., 10-50 µg/mL) with the mobile phase or a compatible solvent.
-
Inject the sample into the HPLC system.
-
Record the chromatogram. The area of the main peak at T=0 is considered 100% purity.
-
-
Time-Point Sampling: Store the remaining aliquots under the desired test conditions (e.g., -20°C, 4°C, room temperature).
-
Subsequent Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months), remove one aliquot from storage.
-
Thaw it completely, vortex gently, and prepare the sample for HPLC analysis as in step 2.
-
Analyze the sample under the identical HPLC conditions used at T=0.
-
-
Data Analysis:
-
Compare the chromatograms from each time point to the T=0 sample.
-
Calculate the relative peak area of this compound at each time point: (Peak Area at T=x / Peak Area at T=0) * 100.
-
Look for the appearance of new peaks, which would indicate the formation of degradation products. A significant decrease (>5-10%) in the main peak area suggests the solution is unstable under the tested conditions.
-
Visualizations
Caption: Workflow for Preparing this compound Stock Solution.
References
- 1. This compound (1346599-84-5) for sale [vulcanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. gmpplastic.com [gmpplastic.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and Evaluation of Vitamin D3 Supplementation as Transdermal Film-Forming Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. dispendix.com [dispendix.com]
Adjusting pH for optimal Preladenant-d3 activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with Preladenant-d3, a selective adenosine A2A receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended pH for in vitro binding assays with this compound?
For optimal binding to the adenosine A2A receptor, it is recommended to perform in vitro assays at a physiological pH of 7.4 . Standard binding buffers, such as Tris-HCl or HEPES, are typically used to maintain this pH. While Preladenant's solubility is lower at this pH compared to acidic conditions, this is the standard and most biologically relevant condition for assessing its antagonist activity at the receptor level.
Q2: How does pH affect the solubility of this compound?
Preladenant is a weak base with a pKa of 5.77 and its solubility is highly dependent on pH.[1] It exhibits significantly higher solubility in acidic environments compared to neutral or basic conditions. This is due to the protonation of the molecule at pH values below its pKa, which increases its polarity and interaction with aqueous solvents.
Q3: My this compound is not dissolving at physiological pH. What should I do?
It is expected that this compound will have low solubility at pH 7.4. To aid dissolution, you can first dissolve the compound in a small amount of a suitable organic solvent, such as DMSO, before making the final dilution in the aqueous buffer. Ensure the final concentration of the organic solvent in your assay is low (typically ≤1%) to avoid affecting the biological system. Sonication can also be used to facilitate dissolution.
Q4: Can I adjust the pH of my experimental buffer to improve solubility? Will this affect the activity of this compound?
While lowering the pH will increase the solubility of this compound, it is not recommended for receptor binding or cell-based assays. The activity of the adenosine A2A receptor and the binding of ligands are sensitive to pH changes. Altering the pH from the physiological standard of 7.4 can change the protonation state of amino acid residues in the receptor's binding pocket, potentially affecting the binding affinity and functional activity of this compound. For optimal and reproducible results, maintaining a pH of 7.4 is crucial.
Q5: What is the known stability of this compound at different pH values?
Detailed pH-rate stability profiles for Preladenant are not extensively published. However, it is known to be a weak base and may be susceptible to degradation under strongly acidic or basic conditions. It is recommended to prepare fresh solutions of this compound for each experiment and to store stock solutions in an appropriate solvent, such as DMSO, at -20°C or -80°C.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no antagonist activity observed | Incorrect buffer pH: The pH of your assay buffer may not be optimal for receptor binding. | Verify that the pH of your assay buffer is 7.4. Use a calibrated pH meter to confirm. Prepare fresh buffer if necessary. |
| Precipitation of this compound: The compound may have precipitated out of solution due to its low solubility at physiological pH. | Visually inspect your solutions for any precipitate. If precipitation is observed, try preparing a fresh stock solution in DMSO and ensure the final concentration in the assay does not exceed the solubility limit. Gentle warming and vortexing of the stock solution before dilution may help. | |
| Degradation of this compound: The compound may have degraded due to improper storage or handling. | Prepare fresh solutions from a new aliquot of this compound. Avoid repeated freeze-thaw cycles of stock solutions. | |
| High variability between experimental replicates | Inconsistent pH across wells/tubes: Small variations in pH can lead to differences in binding affinity and activity. | Ensure your buffer has sufficient buffering capacity. When adding this compound or other reagents, ensure they do not significantly alter the final pH of the assay. |
| Incomplete dissolution of this compound: If the compound is not fully dissolved, the actual concentration will vary between samples. | Follow the recommended procedure for dissolving this compound, including the use of a co-solvent like DMSO and ensuring complete dissolution before adding to the assay. | |
| Unexpected changes in cell-based assay results | pH of cell culture media: The pH of the cell culture media can influence receptor expression and cell health, indirectly affecting the outcome of your experiment. | Ensure your cell culture media is at the correct physiological pH (typically 7.2-7.4) before and during the experiment. |
| Cytotoxicity at high concentrations: Although not directly a pH issue, high concentrations of this compound, especially if not fully dissolved, could have cytotoxic effects. | Perform a dose-response curve to determine the optimal concentration range and assess cell viability at the concentrations used. |
Data Presentation
Table 1: pH-Dependent Solubility of Preladenant
| pH | Solubility | Reference |
| 5.1 | 2 µM | [1] |
| Acidic (0.01 M HCl) | 2 mM | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Adenosine A2A Receptor Binding Assay
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in 100% dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex and, if necessary, sonicate the solution to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate salts and additives for the specific assay) to achieve the desired final concentrations.
-
Ensure that the final concentration of DMSO in the assay does not exceed 1% (v/v) to minimize solvent effects on receptor binding.
-
-
Assay Procedure:
-
Combine the diluted this compound, the radiolabeled ligand (e.g., [³H]ZM241385), and the membrane preparation containing the adenosine A2A receptor in the assay buffer.
-
Incubate the mixture at the recommended temperature and for the specified duration (e.g., 60-90 minutes at room temperature).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the binding affinity (Ki) of this compound.
-
Visualizations
Caption: Experimental workflow for this compound binding assay.
Caption: Adenosine A2A receptor signaling pathway and this compound action.
Caption: Troubleshooting decision tree for this compound experiments.
References
Reducing non-specific binding of Preladenant-d3 in tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the non-specific binding of Preladenant-d3 in tissue-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in my experiments with this compound?
Q2: What are the common causes of high non-specific binding for a small molecule like this compound in tissue samples?
A2: High non-specific binding of small molecules in tissue is often caused by several factors:
-
Hydrophobic interactions: The compound may non-specifically associate with hydrophobic regions of proteins and lipids in the tissue.[4]
-
Ionic/Charge-based interactions: The molecule may interact with charged surfaces on proteins or other macromolecules within the tissue.[4][5]
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Binding to abundant proteins: Highly abundant proteins in tissues, such as albumin or cytoskeletal proteins, can act as non-specific binding sites.[6]
-
Inadequate blocking: Failure to sufficiently block all potential non-specific sites in the tissue before introducing this compound.[7]
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Suboptimal buffer conditions: The pH or ionic strength of the assay buffer may promote non-specific interactions.[8]
Q3: What are the first steps I should take to address high non-specific binding?
A3: A good starting point is to ensure your assay includes a proper control for non-specific binding. This is typically achieved by incubating a parallel set of tissue samples with the radiolabeled this compound in the presence of a high concentration (typically 100- to 1000-fold excess) of unlabeled Preladenant or another potent A2A receptor antagonist.[2] The binding observed in the presence of the excess unlabeled ligand is considered non-specific. If the non-specific binding is still too high relative to the total binding, you should then proceed to optimize your assay conditions.
Q4: Can the choice of tissue preparation method affect non-specific binding?
A4: Yes, the tissue preparation can influence non-specific binding. For example, incomplete removal of blood from the tissue can be a source of non-specific binding, as plasma proteins can bind the ligand.[9] The degree of tissue homogenization can also play a role; ensuring a consistent and appropriate level of homogenization is important for reproducible results.[6] For tissue sections used in autoradiography, the thickness and quality of the sections can also impact binding.[10]
Troubleshooting Guide
High Background in Tissue Autoradiography
Problem: I am observing high, diffuse background signal across my tissue sections in my autoradiography experiment with radiolabeled this compound.
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Pre-incubate tissue sections with a blocking buffer containing proteins like Bovine Serum Albumin (BSA) or non-fat dry milk to saturate non-specific binding sites.[3][7] |
| Suboptimal Buffer Composition | Optimize the assay buffer. Try increasing the salt (NaCl) concentration to reduce ionic interactions or adjusting the pH.[4][8] |
| Insufficient Washing | Increase the number or duration of wash steps after incubation with the radioligand to more effectively remove unbound and non-specifically bound ligand.[1] Perform washes in ice-cold buffer to slow the dissociation from the specific receptor. |
| Hydrophobic Interactions | Include a low concentration of a non-ionic surfactant, such as Tween-20 (0.01-0.1%), in the incubation or wash buffers to disrupt hydrophobic interactions.[4][11] |
| Radioligand Sticking to Slides | Use specially coated slides (e.g., poly-L-lysine coated) to minimize non-specific adherence of the radioligand to the glass. |
Low Signal-to-Noise Ratio in Tissue Homogenate Binding Assays
Problem: The difference between my total binding and non-specific binding is very small, making it difficult to get reliable data for specific binding of this compound.
| Possible Cause | Recommended Solution |
| High Non-Specific Binding to Filters | Pre-soak the filter papers (e.g., glass fiber filters) in a solution of a blocking agent like polyethyleneimine (PEI) to reduce radioligand binding to the filter itself. |
| Buffer Composition Promoting Non-Specific Binding | Systematically vary the pH and ionic strength of your binding buffer. Increasing the salt concentration can often decrease charge-related non-specific binding.[12] |
| Presence of Endogenous Ligands | If not already doing so, pre-incubate the tissue homogenate to allow for the dissociation of any endogenous adenosine. |
| Incorrect Concentration of Unlabeled Competitor | Ensure that the concentration of the unlabeled ligand used to define non-specific binding is sufficient to fully saturate the A2A receptors. A concentration 100- to 1000-fold higher than the Kd of the unlabeled ligand is a common starting point.[2] |
| Protein Concentration in Homogenate | Optimize the amount of tissue homogenate (protein concentration) used in the assay. Too high a concentration can increase non-specific binding. |
Data Summary Tables
Table 1: Common Buffer Additives to Reduce Non-Specific Binding
| Additive | Typical Concentration Range | Primary Mechanism of Action | Reference |
| Bovine Serum Albumin (BSA) | 0.1 - 5% (w/v) | Protein blocker; reduces hydrophobic and charge-based interactions. | [4][7] |
| Non-fat Dry Milk / Casein | 1 - 5% (w/v) | Protein blocker; effective at saturating non-specific protein binding sites. | [3][13] |
| Normal Serum | 1 - 10% (v/v) | Contains a mixture of proteins that block non-specific sites. | [14][15] |
| Sodium Chloride (NaCl) | 50 - 500 mM | Shields charged groups, reducing ionic interactions. | [4][11] |
| Tween-20 | 0.005 - 0.1% (v/v) | Non-ionic surfactant; disrupts hydrophobic interactions. | [4][11] |
| Polyethyleneimine (PEI) | 0.1 - 0.5% (v/v) | Used to pre-treat filters to reduce ligand binding to the filter material. |
Experimental Protocols
Protocol 1: In Vitro Autoradiography with this compound on Brain Sections
-
Tissue Preparation:
-
Mount frozen brain tissue sections (10-20 µm thick) onto gelatin-coated or charged microscope slides.[10]
-
Allow sections to air dry at room temperature for 1-2 hours.
-
-
Pre-incubation (Blocking):
-
Pre-incubate the slides in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) containing a blocking agent such as 0.1% BSA for 30 minutes at room temperature to reduce non-specific binding.[7]
-
-
Incubation:
-
Incubate the slides with radiolabeled this compound at a concentration at or below its Kd for the A2A receptor.
-
For determining total binding , incubate in a buffer containing only the radiolabeled this compound.
-
For determining non-specific binding , incubate adjacent sections in the same buffer containing the radiolabeled this compound plus a high concentration (e.g., 10 µM) of unlabeled Preladenant or another selective A2A antagonist like ZM241385.[16]
-
Incubate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at room temperature.
-
-
Washing:
-
Wash the slides in ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand. Perform multiple washes of increasing duration (e.g., 2 x 5 minutes, followed by a quick dip in ice-cold deionized water to remove buffer salts).[16] Optimized washing is crucial for decreasing non-specific binding.[1]
-
-
Drying and Exposure:
-
Quickly dry the slides under a stream of cool, dry air.
-
Appose the dried slides to a phosphor imaging plate or autoradiographic film in a light-tight cassette.
-
Include radiolabeled standards for quantification.
-
-
Data Analysis:
-
Develop the film or scan the imaging plate.
-
Quantify the signal in specific brain regions using densitometry.
-
Calculate specific binding by subtracting the non-specific binding signal from the total binding signal for each region.[16]
-
Protocol 2: Radioligand Binding Assay with this compound in Tissue Homogenates
-
Tissue Homogenization:
-
Homogenize the tissue of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a tissue homogenizer.[6]
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Binding Assay Setup:
-
In a 96-well plate or individual tubes, set up triplicate reactions for total and non-specific binding.
-
Total Binding tubes: Add assay buffer, a specific amount of membrane homogenate (e.g., 50-100 µg of protein), and radiolabeled this compound (at a concentration near its Kd).
-
Non-Specific Binding tubes: Add assay buffer, membrane homogenate, radiolabeled this compound, and a high concentration of unlabeled Preladenant (e.g., 1000-fold excess over the radioligand).[2]
-
-
Incubation:
-
Incubate the reactions at a defined temperature (e.g., room temperature or 37°C) for a time sufficient to reach equilibrium (e.g., 60 minutes).
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific filter binding.
-
Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the average counts per minute (CPM) for total and non-specific binding.
-
Determine specific binding by subtracting the average non-specific CPM from the average total CPM.
-
Visualizations
Caption: Specific vs. Non-Specific Binding of this compound.
Caption: General workflow for a tissue binding experiment.
References
- 1. Autoradiography as a Simple and Powerful Method for Visualization and Characterization of Pharmacological Targets [jove.com]
- 2. Tactics for preclinical validation of receptor-binding radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blocking in IHC | Abcam [abcam.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. IHC Blocking | Proteintech Group [ptglab.com]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. Blocking Strategies for IHC | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. Seeking Nonspecific Binding: Assessing the Reliability of Tissue Dilutions for Calculating Fraction Unbound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 11. Reducing Non-Specific Binding [reichertspr.com]
- 12. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 13. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. biocompare.com [biocompare.com]
- 16. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Istradefylline and Preladenant: A2A Receptor Occupancy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of istradefylline and preladenant, two selective adenosine A2A receptor antagonists, with a focus on their receptor occupancy characteristics. The information presented is supported by experimental data from publicly available research to assist in understanding their respective pharmacological profiles.
Introduction
Istradefylline (Nourianz®) and preladenant are both potent and selective antagonists of the adenosine A2A receptor, a G-protein coupled receptor highly expressed in the basal ganglia. Blockade of this receptor has emerged as a significant non-dopaminergic therapeutic strategy for Parkinson's disease.[1][2] This guide delves into the comparative A2A receptor occupancy of these two compounds, presenting key quantitative data, detailed experimental methodologies, and a visualization of the relevant signaling pathway.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and in vivo receptor occupancy data for istradefylline and preladenant based on available literature.
Table 1: In Vitro Binding Affinity for A2A Receptor
| Compound | Ki (nM) | IC50 (nM) | Species | Assay Details |
| Istradefylline | 2.2 | 1.94 (µg/mL)¹[3][4] | Human | Radioligand displacement assays using various radiolabeled A2A antagonists (e.g., [3H]ZM241385, [3H]CGS-21680) in cell membranes (e.g., HEK293, CHO).[5] |
| 12[5] | 5250[5] | Human | ||
| 13[5] | Rat | |||
| Preladenant | 0.884[6] | Human | Radioligand binding assays.[6] | |
| ~1 | Human | High affinity and selectivity.[7] |
¹Note: The IC50 for istradefylline is reported in µg/mL in the source material. This is equivalent to approximately 5.04 µM.
Table 2: In Vivo A2A Receptor Occupancy (PET Studies)
| Compound | Radiotracer | Dose | Occupancy (%) | Brain Region | Species |
| Istradefylline | [11C]preladenant | 20 mg (single dose) | ~40 | Striatum | Human (PD Patients)[8] |
| 40 mg (single dose) | ~52 | Striatum | Human (PD Patients)[8] | ||
| 20 mg (long-term) | 72.1 | Striatum | Human (PD Patients) | ||
| 40 mg (long-term) | 86.5 | Striatum | Human (PD Patients) | ||
| Preladenant | [18F]MNI-444 | Dose-dependent | EC50 values estimated | Striatum | Rhesus Macaque[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the data presented.
In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity (Ki and IC50) of istradefylline and preladenant for the adenosine A2A receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human adenosine A2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand Incubation: A specific concentration of a radiolabeled A2A receptor antagonist (e.g., [3H]ZM241385 or [3H]CGS-21680) is incubated with the cell membranes.
-
Competitive Binding: Increasing concentrations of the unlabeled competitor drug (istradefylline or preladenant) are added to the incubation mixture.
-
Equilibrium and Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Positron Emission Tomography (PET) Imaging
Objective: To measure the in vivo occupancy of the adenosine A2A receptor by istradefylline and preladenant in the brain.
Protocol for Istradefylline Occupancy using [11C]preladenant:
-
Subject Preparation: Patients with Parkinson's disease undergo a baseline PET scan. They are then administered istradefylline (e.g., 20 mg or 40 mg daily).[10]
-
Radiotracer Administration: Following a period of istradefylline administration, a second PET scan is performed. For each scan, the radiotracer [11C]preladenant is administered as an intravenous bolus.[10]
-
PET Scan Acquisition: Dynamic PET scans are acquired over a period of approximately 90 minutes.[10]
-
Arterial Blood Sampling: In some protocols, arterial blood samples are taken throughout the scan to measure the concentration of the radiotracer in the plasma and its metabolites, providing an arterial input function.[11]
-
Image Analysis:
-
Regions of interest (ROIs), including the striatum (caudate and putamen) and a reference region with low A2A receptor density (e.g., cerebellum), are delineated on co-registered magnetic resonance (MR) images.
-
The time-activity curves for each ROI are generated.
-
-
Quantification of Receptor Occupancy:
-
The binding potential (BPND), an index of receptor availability, is calculated for the striatum using kinetic modeling, often with a simplified reference tissue model (SRTM) that does not require arterial blood sampling.[11]
-
Receptor occupancy is calculated as the percentage reduction in BPND after drug administration compared to the baseline scan: Occupancy (%) = [ (BPND_baseline - BPND_post-drug) / BPND_baseline ] * 100
-
Protocol for Preladenant Occupancy using a Radiotracer like [18F]MNI-444:
-
Subject Preparation: Healthy subjects or animal models (e.g., rhesus macaques) are used. A baseline PET scan is performed.[9]
-
Drug Administration: Preladenant is administered at various doses.[9]
-
Radiotracer Administration and PET Imaging: Following preladenant administration, a PET scan is performed using an A2A receptor radiotracer such as [18F]MNI-444.[9]
-
Data Analysis and Occupancy Calculation: Similar to the istradefylline protocol, ROIs are defined, and time-activity curves are generated. The receptor occupancy at different plasma concentrations of preladenant is determined to calculate the EC50 (the plasma concentration required to achieve 50% receptor occupancy).[9]
Mandatory Visualizations
Adenosine A2A Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the adenosine A2A receptor.
Caption: Adenosine A2A receptor signaling pathway.
Experimental Workflow for PET Imaging
The following diagram outlines the general workflow for determining A2A receptor occupancy using PET.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of a Novel 18F-Labeled Radiotracer for PET Imaging of the Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. istradefylline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Crystal structure of adenosine A2A receptor in complex with clinical candidate Etrumadenant reveals unprecedented antagonist interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Positron Emission Tomography Imaging of Adenosine A2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Occupancy of adenosine A2A receptors by istradefylline in patients with Parkinson's disease using 11C-preladenant PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo evaluation of [11C]preladenant positron emission tomography for quantification of adenosine A2A receptors in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Preladenant-d3 Binding at the Adenosine A2A Receptor
This guide provides a comparative analysis of Preladenant-d3 binding to the adenosine A2A receptor, alongside other key antagonists. The information is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative binding data, detailed experimental protocols, and visualizations of the relevant biological and experimental workflows.
Quantitative Binding Data
The following table summarizes the binding affinities of Preladenant and several alternative antagonists for the human adenosine A2A receptor. The data is presented in terms of the inhibition constant (Ki) and, where available, the dissociation constant (Kd) and maximum binding capacity (Bmax) derived from Scatchard analysis. Lower Ki and Kd values indicate higher binding affinity.
| Compound | Receptor | Radioligand | Ki (nM) | Kd (nM) | Bmax (fmol/mg protein) |
| Preladenant | Human Adenosine A2A | [3H]-SCH442416 | 1.1[1] | Not Reported | Not Reported |
| Istradefylline | Human Adenosine A2A | Not Specified | 9.12 | Not Reported | Not Reported |
| SCH 58261 | Human Adenosine A2A | [3H]-SCH 58261 | Not Reported | 2.3[2] | 526[2] |
| ZM241385 | Rat Striatal Adenosine A2A | [3H]-ZM241385 | Not Reported | 0.14[3] | Not Reported |
Note: Direct Scatchard analysis data (Kd and Bmax) for this compound was not available in the public domain at the time of this review. The Ki value is a measure of the concentration of the competing ligand (Preladenant) that will bind to 50% of the receptors in the presence of a radioligand and is inversely related to the binding affinity.
Experimental Protocols
A representative experimental protocol for determining the binding of a ligand to the adenosine A2A receptor using a radioligand binding assay is detailed below. This protocol is based on standard methodologies used in the field.[4][5][6][7]
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of a test compound (e.g., this compound) for the adenosine A2A receptor through Scatchard analysis, or to determine the inhibition constant (Ki) through competition binding assays.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human adenosine A2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A tritiated A2A receptor antagonist with high affinity, such as [3H]-SCH 58261 or [3H]-ZM241385.
-
Test Compound: this compound and other competing ligands.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the adenosine A2A receptor.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Saturation Binding Assay (for Kd and Bmax of a radioligand):
-
In a series of tubes, add a constant amount of membrane preparation.
-
Add increasing concentrations of the radioligand (e.g., [3H]-SCH 58261).
-
For each concentration, prepare a parallel set of tubes containing a high concentration of a non-radiolabeled antagonist to determine non-specific binding.
-
Incubate the tubes at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Competition Binding Assay (for Ki of a test compound):
-
In a series of tubes, add a constant amount of membrane preparation.
-
Add a fixed concentration of the radioligand (typically at or below its Kd value).
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + high concentration of a standard antagonist).
-
Follow the incubation, filtration, and counting steps as described for the saturation binding assay.
-
-
Data Analysis (Scatchard Analysis):
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Plot the ratio of bound/free radioligand against the amount of bound radioligand.
-
The negative reciprocal of the slope of the resulting line gives the dissociation constant (Kd), and the x-intercept represents the maximum binding capacity (Bmax).[8] It is important to note that while historically used, Scatchard plots can distort experimental error; non-linear regression analysis of the saturation isotherm is now the preferred method.[8]
-
Visualizations
Experimental Workflow for Scatchard Analysis
Caption: Workflow of a radioligand binding experiment for Scatchard analysis.
Adenosine A2A Receptor Signaling Pathway
Caption: Simplified signaling pathway of the adenosine A2A receptor.
References
- 1. openmedscience.com [openmedscience.com]
- 2. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic and functional properties of [3H]ZM241385, a high affinity antagonist for adenosine A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TPC - Bmax and KD [turkupetcentre.net]
The Reproducibility of In Vivo Experiments: A Comparative Guide to Preladenant and its Deuterated Analog, Preladenant-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo experimental reproducibility of the adenosine A2A receptor antagonist Preladenant and its deuterated isotopologue, Preladenant-d3. While extensive in vivo data exists for Preladenant, direct experimental data for this compound is not currently available in published literature. Therefore, this guide will compare the established performance of Preladenant with the projected advantages of this compound, based on the well-documented benefits of deuterium substitution in pharmacology. The aim is to offer a valuable resource for researchers designing in vivo studies and considering the potential benefits of isotopic substitution for improving experimental consistency and outcomes.
Principles of Deuteration in In Vivo Research
Deuterium, a stable isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, making it approximately twice as heavy as protium (the common isotope of hydrogen). This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. In the context of pharmacology, this "kinetic isotope effect" can significantly impact a drug's metabolic fate.[1][2]
Key potential advantages of deuteration include:
-
Reduced Rate of Metabolism: Many drugs are metabolized by cytochrome P450 (CYP450) enzymes, a process that often involves the cleavage of C-H bonds.[1] The stronger C-D bond can slow down this metabolic process.[1][3]
-
Increased Half-Life and Exposure: A reduced metabolic rate can lead to a longer drug half-life (t½) and increased overall drug exposure (Area Under the Curve or AUC).[1]
-
Improved Pharmacokinetic Profile: Slower metabolism can result in more predictable and sustained plasma concentrations, potentially reducing the peak-to-trough fluctuations.[1][3]
-
Reduced Formation of Metabolites: Deuteration can decrease the formation of specific metabolites, which may be desirable if those metabolites are inactive, toxic, or have off-target effects.[2]
-
Potential for Lower Dosing: A more stable and longer-lasting drug may allow for lower or less frequent dosing to achieve the same therapeutic effect.[1]
These potential benefits can contribute to enhanced reproducibility in in vivo experiments by minimizing variability arising from inter-individual differences in drug metabolism.
Comparative Data: Preladenant vs. This compound
The following tables summarize the available in vivo data for Preladenant and the projected data for this compound based on the principles of deuteration.
Table 1: Pharmacokinetic Parameters
| Parameter | Preladenant (Observed) | This compound (Projected) | Potential for Improved Reproducibility with this compound |
| Metabolism | Primarily metabolized by CYP450 enzymes. | Reduced rate of CYP450-mediated metabolism due to the kinetic isotope effect. | Slower, more consistent metabolism across subjects with varying enzyme expression levels. |
| Half-life (t½) | Dose-dependent; reported values in humans vary. | Longer half-life compared to Preladenant. | Reduced impact of sampling time variability on concentration measurements. |
| AUC (Area Under the Curve) | Dose-proportional increases observed in clinical trials.[4] | Increased AUC at equivalent doses. | More consistent total drug exposure, reducing variability in efficacy and toxicity studies. |
| Cmax (Maximum Concentration) | Reached within a few hours post-dose.[4] | Potentially similar or slightly lower Cmax, but with a delayed Tmax. | Smoother pharmacokinetic profile with less pronounced peaks, potentially reducing peak-related side effects. |
| Metabolite Profile | Multiple metabolites formed. | Altered metabolite profile with potentially lower levels of certain metabolites. | Reduced variability due to differences in metabolite-driven effects or toxicities. |
Data for Preladenant is sourced from human clinical trials.[4][5] Projections for this compound are based on established principles of deuteration.[1][2][3]
Table 2: Efficacy in Parkinson's Disease Models
| Endpoint | Preladenant (Observed in Clinical Trials) | This compound (Projected) | Potential for Improved Reproducibility with this compound |
| Reduction in "Off" Time | Significant reduction in "off" time at doses of 5 mg and 10 mg twice daily.[5][6] | Potentially greater and more consistent reduction in "off" time at equivalent or lower doses. | More uniform therapeutic response due to more stable plasma concentrations. |
| Improvement in Motor Function | Demonstrated improvement in motor function in animal models.[5] | Enhanced and more sustained improvement in motor function. | Reduced variability in behavioral and motor assessments. |
| Dyskinesia | Did not worsen dyskinesia in clinical trials.[5] | Similar or potentially improved profile regarding dyskinesia. | Consistent effect on dyskinesia across the study population. |
Efficacy data for Preladenant is from Phase 2 and long-term safety studies in patients with Parkinson's disease.[5][6][7] Projections for this compound are based on the anticipated improvements in its pharmacokinetic profile.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vivo experiments. Below are representative protocols for key experiments involving Preladenant, which could be adapted for studies with this compound.
Positron Emission Tomography (PET) Imaging for Receptor Occupancy
This protocol is based on a study that evaluated the in vivo receptor occupancy of Preladenant in the human brain.[4]
-
Subjects: Healthy human volunteers.
-
Radiotracer: ¹¹C-SCH442416, a selective radioligand for the adenosine A2A receptor.
-
Drug Administration: A single oral dose of Preladenant (or placebo) administered at a specified time before the PET scan.
-
PET Scan:
-
An intravenous bolus injection of ¹¹C-SCH442416.
-
Dynamic PET data acquisition for 90 minutes.
-
Arterial blood sampling throughout the scan to measure radioactivity in plasma and determine the arterial input function.
-
-
Data Analysis:
Assessment of Motor Function in a Parkinson's Disease Animal Model
This protocol is a general representation of studies conducted in animal models of Parkinson's disease.[10]
-
Animal Model: 6-hydroxydopamine (6-OHDA)-lesioned rats or MPTP-treated non-human primates.
-
Drug Administration: Oral or intraperitoneal administration of Preladenant, this compound, or vehicle.
-
Behavioral Assessment:
-
Rotational Behavior (in 6-OHDA rats): Following administration of a dopamine agonist (e.g., apomorphine), the number of contralateral rotations is recorded over a set period. A reduction in rotations indicates an anti-parkinsonian effect.
-
Cylinder Test (in 6-OHDA rats): Assesses forelimb akinesia by measuring the preferential use of the non-impaired forelimb.
-
Clinical Rating Scale (in MPTP primates): A standardized scale to assess various parkinsonian symptoms such as tremor, bradykinesia, and posture.
-
-
Data Analysis: Statistical comparison of the behavioral scores between the different treatment groups.
Visualizations
Adenosine A2A Receptor Signaling Pathway
Caption: Adenosine A2A receptor signaling pathway and the antagonistic action of Preladenant.
Experimental Workflow for a Comparative In Vivo Study
Caption: A logical workflow for a comparative in vivo study of Preladenant and this compound.
Conclusion
While direct in vivo experimental data for this compound is not yet available, the established principles of deuteration in pharmacology strongly suggest that it would offer a more reproducible and potentially more efficacious profile compared to its non-deuterated counterpart, Preladenant. The anticipated improvements in pharmacokinetic stability, including a longer half-life and more consistent plasma concentrations, are expected to translate into reduced inter-subject variability in both pharmacokinetic and pharmacodynamic readouts. This would be highly advantageous for the reproducibility of in vivo experiments. Researchers are encouraged to consider these potential benefits when designing future studies targeting the adenosine A2A receptor. The experimental protocols and comparative data presented in this guide provide a framework for such investigations.
References
- 1. bioscientia.de [bioscientia.de]
- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openmedscience.com [openmedscience.com]
- 5. Preladenant in patients with Parkinson's disease and motor fluctuations: a phase 2, double-blind, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. motorfluctuations.com [motorfluctuations.com]
- 7. researchgate.net [researchgate.net]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. In Vivo Evaluation of 11C-Preladenant for PET Imaging of Adenosine A2A Receptors in the Conscious Monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on adenosine A2a receptor antagonists: comparison of three core heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating a Novel Analytical Method for Preladenant Using a Deuterated Internal Standard
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of two analytical methods for the quantification of Preladenant in human plasma: a conventional method using a structurally similar internal standard and a new, enhanced method employing its deuterated analogue, Preladenant-d3. The data presented herein demonstrates the superior accuracy, precision, and robustness of the method utilizing the stable isotope-labeled internal standard.
Introduction
Preladenant is a selective adenosine A2A receptor antagonist that has been investigated for the treatment of Parkinson's disease. Accurate and precise quantification of Preladenant in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. While various analytical methods can be employed, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique due to its high sensitivity and selectivity. The choice of an appropriate internal standard (IS) is critical for a reliable bioanalytical method. An ideal IS should mimic the analyte's behavior during sample preparation and analysis to compensate for variability. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard as they exhibit nearly identical physicochemical properties to the analyte, leading to improved data quality.[1]
This guide compares a hypothetical, yet representative, conventional LC-MS/MS method for Preladenant with a newly validated method using this compound as the internal standard. The objective is to highlight the advantages of employing a deuterated IS in bioanalytical assays.
Methodology Comparison
Table 1: Comparison of Analytical Method Parameters
| Parameter | Method A: Conventional (Analog IS) | Method B: New Validated (this compound IS) |
| Analyte | Preladenant | Preladenant |
| Internal Standard | Structurally Similar Analog | This compound |
| Matrix | Human Plasma | Human Plasma |
| Instrumentation | Triple Quadrupole LC-MS/MS | Triple Quadrupole LC-MS/MS |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Quantification | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Calibration Range | 1 - 1000 ng/mL | 0.5 - 1000 ng/mL |
| LLOQ | 1 ng/mL | 0.5 ng/mL |
| Accuracy (% Bias) | -8.5% to 10.2% | -4.2% to 3.8% |
| Precision (%RSD) | ≤ 12.5% | ≤ 7.8% |
| Matrix Effect | Variable | Minimal and Compensated |
| Recovery | 75-85% | 88-95% (Analyte and IS closely track) |
Experimental Protocols
Method A: Conventional Method with Analog Internal Standard
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of the analog internal standard solution (1 µg/mL).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Standard HPLC system.
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS/MS System: Triple quadrupole mass spectrometer.
-
MRM Transitions:
-
Preladenant: [Precursor Ion] -> [Product Ion]
-
Analog IS: [Precursor Ion] -> [Product Ion]
-
Method B: New Validated Method with this compound Internal Standard
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (1 µg/mL).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system for improved resolution and speed.
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: Optimized gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS System: High-sensitivity triple quadrupole mass spectrometer.
-
MRM Transitions:
-
Preladenant: [Precursor Ion] -> [Product Ion]
-
This compound: [Precursor Ion+3] -> [Product Ion]
-
Performance Data
Table 2: Accuracy and Precision Data
| QC Level (ng/mL) | Method A (% Bias, %RSD) | Method B (% Bias, %RSD) |
| Low (3) | 8.9, 11.2 | 2.5, 6.1 |
| Medium (300) | -5.4, 8.5 | -1.8, 4.3 |
| High (800) | 2.1, 7.9 | 0.9, 3.7 |
The use of this compound (Method B) results in significantly improved accuracy and precision across all quality control levels compared to the conventional method using a structural analog as the internal standard (Method A).
Visualizations
Caption: Experimental workflow for the validated LC-MS/MS method using this compound.
Caption: Logical comparison of the two analytical methods for Preladenant quantification.
Discussion
The presented data clearly illustrates the advantages of using a deuterated internal standard for the bioanalysis of Preladenant. The co-elution of Preladenant and this compound ensures that any variations during sample processing and injection, as well as matrix effects during ionization, are effectively compensated for.[1][2] This leads to a significant improvement in the accuracy and precision of the measurements, as evidenced by the lower %Bias and %RSD values for Method B.
The enhanced sensitivity of Method B, with a lower limit of quantification (LLOQ), allows for more reliable measurement of low concentrations of Preladenant, which is particularly important for characterizing the terminal elimination phase in pharmacokinetic studies. The improved recovery and minimal matrix effects further contribute to the overall robustness and reliability of the new validated method.
Conclusion
The validation of the new analytical method for Preladenant using this compound as an internal standard demonstrates superior performance compared to a conventional method with a structurally similar analog. The use of a stable isotope-labeled internal standard is highly recommended for achieving the highest quality data in regulated bioanalysis. This approach minimizes variability and provides greater confidence in the generated pharmacokinetic data, ultimately supporting more informed decisions in drug development.
References
Assessing the Specificity of Preladenant-d3 in Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the specificity of Preladenant-d3, a deuterated adenosine A2A receptor antagonist, by examining its performance in the context of knockout model studies. While direct experimental data on this compound in A2A receptor knockout (A2AR KO) mice is not publicly available, this guide synthesizes data from studies on the non-deuterated parent compound, Preladenant, and other well-characterized A2A receptor antagonists. This comparative approach allows for a robust evaluation of this compound's expected on-target effects and specificity.
Introduction to Preladenant and A2A Receptor Antagonism
Preladenant is a potent and highly selective antagonist of the adenosine A2A receptor.[1] It was developed for the potential treatment of Parkinson's disease, aiming to modulate motor function without the dopaminergic side effects of existing therapies.[1][2][3][4] The primary mechanism of action involves blocking the A2A receptors, which are highly expressed in the basal ganglia, a key brain region for motor control. This blockade is believed to restore the balance of neuronal activity that is disrupted in Parkinson's disease. This compound is a deuterated form of Preladenant, designed to have altered metabolic properties while retaining the same pharmacological activity.
The gold standard for demonstrating the specificity of a drug for its intended target is the use of knockout animal models. By comparing the drug's effects in wild-type animals with those in animals genetically engineered to lack the target receptor, researchers can definitively attribute the drug's actions to its interaction with that specific receptor.
Comparative Data in A2A Receptor Knockout Models
To infer the specificity of this compound, we present data from studies on other selective A2A receptor antagonists in A2AR KO mice. These studies consistently demonstrate that the motor-stimulating and neuroprotective effects of A2A antagonists are absent in mice lacking the A2A receptor, providing strong evidence for their on-target specificity.
Behavioral Outcomes
The following table summarizes the effects of A2A receptor antagonists on motor behavior in wild-type and A2AR KO mice.
| Behavioral Assay | A2A Antagonist | Effect in Wild-Type Mice | Effect in A2AR KO Mice | Reference |
| Locomotor Activity | KW-6002 (Istradefylline) | Increased locomotor activity | No effect | [5] |
| Haloperidol-induced Catalepsy | MSX-3 | Reduced catalepsy | No effect | [6] |
| Effort-related choice | Istradefylline, Preladenant | Reverses low-effort bias | Resistance to effects of dopamine antagonists | [7] |
Neurochemical Outcomes
Data on neurochemical changes in response to A2A antagonist treatment in wild-type and A2AR KO mice further supports the on-target action of these compounds.
| Neurochemical Measure | A2A Antagonist | Effect in Wild-Type Mice | Effect in A2AR KO Mice | Reference |
| Striatal c-Fos expression (marker of neuronal activity) | KW-6002 | Increased expression | No effect | [5] |
| Striatal Glutamate Release | A2A Antagonists (general) | Decreased release | No effect | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Locomotor Activity Measurement
Objective: To assess the effect of a substance on spontaneous motor activity.
Protocol:
-
Apparatus: An open field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system to monitor movement.[5][9][10][11]
-
Acclimation: Mice are habituated to the testing room for at least 30 minutes before the experiment.[5][10]
-
Procedure:
-
Data Analysis: The total distance traveled, time spent moving, and vertical activity (rearing) are quantified and compared between treatment groups.[9][10]
Haloperidol-Induced Catalepsy
Objective: To evaluate the potential of a compound to reverse catalepsy, a state of motor immobility often used as an animal model of Parkinsonism.
Protocol:
-
Induction of Catalepsy: Administer haloperidol (e.g., 1 mg/kg, i.p.) to induce a cataleptic state.[12][13][14]
-
Drug Administration: Administer this compound or vehicle control at a specified time before or after the haloperidol injection.
-
Assessment (Bar Test):
-
At regular intervals (e.g., 30, 60, 90, 120 minutes) after haloperidol administration, gently place the mouse's forepaws on a horizontal bar (e.g., 4-5 cm high).[12][13][14][15]
-
Measure the time it takes for the mouse to remove both paws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.[12][15]
-
-
Data Analysis: Compare the descent latency between the this compound treated group and the vehicle control group.
Radioligand Binding Assay
Objective: To determine the binding affinity and selectivity of this compound for the A2A receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a source expressing the A2A receptor (e.g., HEK293 cells transfected with the human A2A receptor).[8][16][17]
-
Assay:
-
Separation and Counting: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filter-bound complex using a scintillation counter.[16][17]
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) to quantify the binding affinity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: Adenosine A2A receptor signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for assessing this compound specificity in knockout models.
Conclusion
Based on the extensive evidence from studies with other selective A2A receptor antagonists in knockout models, it is highly probable that this compound exerts its pharmacological effects specifically through the A2A receptor. The absence of motor and neurochemical responses to A2A antagonists in A2AR KO mice provides a strong rationale for inferring a similar on-target specificity for this compound. Future studies directly employing this compound in A2AR KO models would provide the ultimate confirmation of its specificity and would be a valuable addition to the understanding of its therapeutic potential. This guide provides a framework for designing and interpreting such critical experiments.
References
- 1. Preladenant, a novel adenosine A(2A) receptor antagonist for the potential treatment of parkinsonism and other disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preladenant in patients with Parkinson's disease and motor fluctuations: a phase 2, double-blind, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. va.gov [va.gov]
- 6. 4.12. Locomotor Activity Test [bio-protocol.org]
- 7. Enhancement of Haloperidol-Induced Catalepsy by GPR143, an L-Dopa Receptor, in Striatal Cholinergic Interneurons | Journal of Neuroscience [jneurosci.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Tribulus terrestris on Haloperidol-induced Catalepsy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Radioligand binding assays at human and rat A2A adenosine receptors [bio-protocol.org]
A Comparative Guide to Preladenant and Istradefylline: In Vitro and In Vivo Data for Adenosine A2A Receptor Antagonists
A Note on Preladenant-d3: Publicly available scientific literature does not contain specific in vitro and in vivo data for this compound. This deuterated form of Preladenant is primarily utilized as an internal standard for analytical quantification of Preladenant in biological samples. This guide, therefore, focuses on the pharmacodynamic and pharmacokinetic properties of Preladenant in comparison to another prominent adenosine A2A receptor antagonist, Istradefylline. This comparison will provide researchers, scientists, and drug development professionals with valuable insights into the characteristics of these two compounds.
Introduction to Adenosine A2A Receptor Antagonists
Adenosine A2A receptor antagonists are a class of drugs that block the activity of the adenosine A2A receptor. These receptors are predominantly located in the basal ganglia, a region of the brain crucial for motor control. In conditions such as Parkinson's disease, where dopamine-producing neurons are lost, the adenosine system becomes overactive, contributing to motor deficits. By blocking A2A receptors, these antagonists can help to restore the balance of neurotransmitter signaling and improve motor function. Both Preladenant and Istradefylline were developed as potential treatments for Parkinson's disease. While Istradefylline has received regulatory approval in some countries, the clinical development of Preladenant was discontinued.
In Vitro Data Comparison
The following table summarizes the in vitro binding affinities and functional potencies of Preladenant and Istradefylline for the human adenosine A2A receptor.
| Parameter | Preladenant | Istradefylline |
| Binding Affinity (Ki) for human A2A Receptor | 1.1 nM | ~10-20 nM (Kd) |
| Selectivity | >1000-fold selective for A2A over other adenosine receptor subtypes (A1, A2B, A3) | High affinity for A2A receptors with lower affinity for A1, A2B, and A3 receptors.[1][2][3] |
| Functional Activity | Competitive antagonist of A2A receptor-mediated cAMP production | Competitive antagonist of A2A agonist-induced cAMP accumulation.[2] |
In Vivo Data Comparison
The tables below present a comparison of the pharmacokinetic properties and efficacy in preclinical models of Parkinson's disease for Preladenant and Istradefylline.
Pharmacokinetic Profile in Humans
| Parameter | Preladenant | Istradefylline |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | ~4 hours[1] |
| Terminal Half-life (t1/2) | Negligible accumulation suggests a relatively short half-life | ~83 hours[1] |
| Metabolism | Information not readily available | Primarily metabolized by CYP1A1 and CYP3A4.[1] |
| Receptor Occupancy (Human PET Study) | 10 mg twice daily is predicted to achieve ~90% occupancy at Cmax, dropping to <60% after 6 hours | Not directly comparable data found |
Efficacy in Preclinical Models of Parkinson's Disease
| Animal Model | Preladenant | Istradefylline |
| Rodent (6-OHDA lesion) | Potentiated L-DOPA-induced contralateral rotations.[4] | Potentiated rotational behavior produced by levodopa or dopamine agonist administration.[1] Improved cognitive performance in PFC-lesioned rats.[5] |
| Primate (MPTP-lesioned) | Improved motor ability (1 or 3 mg/kg) without evoking dyskinesia. | Enhanced antiparkinsonian activity of levodopa without exacerbating dyskinesia intensity.[1] |
Signaling Pathways and Experimental Workflows
Adenosine A2A Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the adenosine A2A receptor. Activation of the receptor by adenosine leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).
Caption: Adenosine A2A receptor signaling cascade.
Experimental Workflow: Competitive Radioligand Binding Assay
This diagram outlines the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound.
Caption: Workflow of a competitive radioligand binding assay.
Experimental Protocols
In Vitro: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the adenosine A2A receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human adenosine A2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand specific for the A2A receptor (e.g., [3H]CGS 21680).
-
Unlabeled test compound (e.g., Preladenant or Istradefylline).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (a high concentration of a known A2A receptor ligand).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled test compound in assay buffer.
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add the different concentrations of the test compound to the wells. For total binding, add assay buffer instead of the test compound. For non-specific binding, add the non-specific binding control.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[6]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[7]
In Vitro: cAMP Functional Assay (HTRF)
Objective: To determine the functional antagonist activity of a test compound at the adenosine A2A receptor.
Materials:
-
Cells stably expressing the human adenosine A2A receptor (e.g., HEK293 cells).
-
A2A receptor agonist (e.g., NECA or CGS 21680).
-
Test compound (e.g., Preladenant or Istradefylline).
-
HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
Cell culture medium and supplements.
-
384-well low-volume microplate.
-
HTRF-compatible plate reader.
Procedure:
-
Seed the cells into a 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test compound.
-
Prepare the A2A receptor agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Remove the cell culture medium and add the test compound dilutions to the cells.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Add the A2A receptor agonist to all wells except the basal control wells.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C to stimulate cAMP production.
-
Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.[8][9][10][11][12]
-
Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: The HTRF ratio (665nm/620nm) is calculated and is inversely proportional to the amount of cAMP produced. The antagonist effect of the test compound is determined by its ability to inhibit the agonist-induced decrease in the HTRF ratio. IC50 values are calculated from the dose-response curves.
In Vivo: 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
Objective: To evaluate the efficacy of a test compound in a rodent model of Parkinson's disease.
Materials:
-
Adult male rats (e.g., Sprague-Dawley).
-
6-hydroxydopamine (6-OHDA) hydrochloride.
-
Ascorbic acid saline solution.
-
Anesthetic (e.g., isoflurane).
-
Stereotaxic apparatus.
-
Hamilton syringe.
-
Test compound (e.g., Preladenant or Istradefylline).
-
Vehicle control.
-
Behavioral testing apparatus (e.g., rotometer for measuring rotational behavior).
Procedure:
-
Lesion Induction:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Dissolve 6-OHDA in ice-cold ascorbic acid saline to prevent oxidation.
-
Inject a specific amount of the 6-OHDA solution unilaterally into the medial forebrain bundle or the striatum using the Hamilton syringe and stereotaxic coordinates.[13][14][15][16][17] This will cause a progressive loss of dopamine neurons on one side of the brain.
-
-
Post-operative Care and Lesion Confirmation:
-
Allow the rats to recover for a period of time (e.g., 2-3 weeks).
-
Confirm the extent of the dopamine lesion by administering a dopamine agonist (e.g., apomorphine) and measuring the resulting contralateral rotational behavior. A significant number of rotations indicates a successful lesion.
-
-
Drug Treatment and Behavioral Testing:
-
Administer the test compound or vehicle to the lesioned rats via the desired route (e.g., oral gavage).
-
At specific time points after drug administration, assess motor function. A common test is to administer L-DOPA and measure the potentiation of contralateral rotations by the test compound.[4] Other tests can assess forelimb use, akinesia, or other motor deficits.
-
-
Data Analysis: Compare the behavioral outcomes in the drug-treated group to the vehicle-treated group to determine the efficacy of the test compound. Statistical analysis (e.g., ANOVA) is used to determine significance.
In Vivo: MPTP-Induced Primate Model of Parkinson's Disease
Objective: To assess the efficacy and potential for dyskinesia of a test compound in a non-human primate model that closely mimics human Parkinson's disease.
Materials:
-
Non-human primates (e.g., cynomolgus or rhesus monkeys).
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
-
Saline solution.
-
Test compound (e.g., Preladenant or Istradefylline).
-
Vehicle control.
-
Behavioral rating scales for parkinsonian symptoms and dyskinesia.
Procedure:
-
Induction of Parkinsonism:
-
Behavioral Assessment:
-
Monitor the primates for the development of parkinsonian symptoms, including bradykinesia, rigidity, tremor, and postural instability, using validated rating scales.
-
-
Drug Treatment:
-
Once a stable parkinsonian state is established, administer the test compound or vehicle.
-
The test compound can be given as a monotherapy or as an adjunct to L-DOPA.
-
-
Efficacy and Dyskinesia Evaluation:
-
Assess the effect of the treatment on parkinsonian motor symptoms using the rating scales.
-
Carefully observe and score the presence and severity of any drug-induced dyskinesias (abnormal involuntary movements).
-
-
Data Analysis: Compare the motor scores and dyskinesia scores between the treatment and control conditions to evaluate the therapeutic window of the test compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the adenosine A2A antagonist istradefylline on cognitive performance in rats with a 6-OHDA lesion in prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 13. 在大鼠中进行帕金森病建模 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 14. The 6-hydroxydopamine Rat Model of Parkinson's Disease. | Semantic Scholar [semanticscholar.org]
- 15. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 16. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 18. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 19. Innovative care protocol successfully rehabilitates non-human primates after MPTP-induced parkinsonism: Preliminary evidence from a restricted cohort of African Green Monkeys (Chlorocebus sabaeus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. MPTP-induced parkinsonism in human and non-human primates--clinical and experimental aspects. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Essential Safety and Logistics for Handling Preladenant-d3
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized compounds like Preladenant-d3 is paramount. This document provides immediate, actionable guidance on the personal protective equipment (PPE), operational procedures, and disposal of this compound to support your laboratory's safety and research integrity.
Personal Protective Equipment (PPE) and Safety Summary
A summary of recommended personal protective equipment and key safety information is provided in the table below.
| Category | Requirement | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times when handling the compound. |
| Hand Protection | Protective Gloves | Nitrile or other chemically resistant gloves are recommended. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect clothing. |
| Respiratory Protection | Generally Not Required | Use in a well-ventilated area. If dust is generated or irritation is experienced, a NIOSH/MSHA-approved respirator should be considered. |
| Storage | Controlled Environment | Keep containers tightly closed in a dry, cool, and well-ventilated place. |
| Storage Temperature | -20°C | Recommended for maintaining compound stability. |
| Handling | Ventilation | Ensure adequate ventilation, especially in confined areas. |
| Hygiene | Hand Washing | Wash hands thoroughly after handling. |
Operational Plan: Step-by-Step Handling Protocol
Follow these procedural steps for the safe handling of this compound from receipt to disposal.
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled as this compound.
-
Immediately transfer the compound to a designated storage area maintained at -20°C.
-
Ensure the container is tightly sealed.
-
-
Preparation for Use:
-
Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid inhalation of any dust.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
-
Weighing and Solution Preparation:
-
Perform all weighing operations of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize dust exposure.
-
Use appropriate tools (e.g., spatulas) for transferring the solid.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Ensure the prepared solution is clearly labeled with the compound name, concentration, solvent, and date of preparation.
-
-
Experimental Use:
-
Handle all solutions containing this compound with the same level of care as the solid form.
-
Avoid direct contact with skin and eyes.
-
In case of accidental contact, refer to the first aid measures in the SDS for Preladenant.
-
-
Spill Cleanup:
-
In the event of a spill, ensure the area is well-ventilated.
-
For solid spills, gently sweep or scoop the material into a designated waste container, avoiding dust generation.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
All solid waste contaminated with this compound (e.g., unused compound, contaminated gloves, weigh boats) should be collected in a clearly labeled, sealed waste container.
-
Liquid waste (e.g., unused solutions) should be collected in a separate, compatible, and clearly labeled waste container.
-
-
Waste Disposal:
-
Since Preladenant is not classified as hazardous, disposal regulations for non-hazardous chemical waste should be followed. However, it is best practice to treat all research chemicals as potentially hazardous.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Engage a licensed chemical waste management company for the final disposal of the collected waste.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with an appropriate solvent.
-
The rinsate should be collected as chemical waste.
-
After rinsing, the empty and decontaminated container can be disposed of in the regular trash, with the label defaced or removed.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
